molecular formula C8H5BrN2O B13523776 8-Bromo-1,6-naphthyridin-4-ol

8-Bromo-1,6-naphthyridin-4-ol

Cat. No.: B13523776
M. Wt: 225.04 g/mol
InChI Key: UCHKPPXKWFYBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-1,6-naphthyridin-4-ol is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-1,6-naphthyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-1,6-naphthyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

8-bromo-1H-1,6-naphthyridin-4-one

InChI

InChI=1S/C8H5BrN2O/c9-6-4-10-3-5-7(12)1-2-11-8(5)6/h1-4H,(H,11,12)

InChI Key

UCHKPPXKWFYBGG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=NC=C2C1=O)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Keto-Enol Tautomerism of 1,6-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold is a significant pharmacophore in modern drug discovery, with derivatives showing a wide range of biological activities.[1] The tautomeric state of substituted naphthyridines, such as 1,6-naphthyridin-4-ol, is a critical determinant of their physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictates their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical analysis of the keto-enol tautomerism of 1,6-naphthyridin-4-ol, leveraging established principles of physical organic chemistry and spectroscopic data from analogous heterocyclic systems. While direct experimental data for this specific molecule is limited in publicly accessible literature, a robust predictive model of its tautomeric behavior can be constructed. This guide will delve into the underlying principles governing the tautomeric equilibrium, present detailed protocols for its experimental investigation, and discuss the implications for drug design and development.

Introduction: The Significance of Tautomerism in N-Heterocyclic Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry.[2] For N-heterocyclic compounds, particularly those bearing hydroxyl groups, the predominant tautomeric form can significantly influence biological activity by altering the molecule's shape, electronic distribution, and ability to interact with protein targets. The keto-enol tautomerism of pyridin-4-ol analogues, such as 1,6-naphthyridin-4-ol, is a classic example of this phenomenon. The equilibrium lies between the enol form (1,6-naphthyridin-4-ol) and the keto form (1,6-naphthyridin-4(1H)-one). Understanding and predicting the favored tautomer is paramount for rational drug design.

The Tautomeric Equilibrium of 1,6-Naphthyridin-4-ol

Based on extensive studies of analogous 4-hydroxypyridine and 4-hydroxyquinoline systems, it is well-established that the equilibrium strongly favors the keto tautomer, 1,6-naphthyridin-4(1H)-one.[3][4][5] This preference is driven by a combination of factors:

  • Aromaticity: The pyridone ring in the keto form retains a significant degree of aromatic character. The lone pair of electrons on the nitrogen atom can be delocalized into the ring, contributing to a stable 6π-electron system.[3]

  • Carbonyl Bond Strength: The formation of a strong carbon-oxygen double bond (C=O) in the keto tautomer is thermodynamically favorable.[4]

  • Intermolecular Hydrogen Bonding: In the solid state and in polar solvents, the keto form can form strong intermolecular hydrogen bonds between the N-H proton of one molecule and the carbonyl oxygen of another. This creates stable dimeric or polymeric structures, further stabilizing the keto tautomer.[3]

The following diagram illustrates the tautomeric equilibrium:

A placeholder DOT script is provided above. To generate a valid diagram, replace the img src placeholders with actual image URLs of the chemical structures. Caption: Keto-enol equilibrium of 1,6-naphthyridin-4-ol.

Spectroscopic Characterization of the Tautomeric Forms

The distinct structural features of the keto and enol tautomers give rise to characteristic spectroscopic signatures, which can be used to identify the predominant form and quantify the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy:

    • Enol Form (1,6-naphthyridin-4-ol): The hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The aromatic protons would exhibit chemical shifts consistent with a substituted naphthyridine ring.

    • Keto Form (1,6-naphthyridin-4(1H)-one): The N-H proton would appear as a broad singlet, typically in the range of 10-12 ppm, due to hydrogen bonding. The protons on the pyridone ring would be shifted compared to the enol form due to the presence of the carbonyl group.

  • ¹³C NMR Spectroscopy: This is a powerful technique for distinguishing between the two tautomers.

    • Enol Form (1,6-naphthyridin-4-ol): The carbon bearing the hydroxyl group (C4) would have a chemical shift in the aromatic region, typically around 160-170 ppm.

    • Keto Form (1,6-naphthyridin-4(1H)-one): The carbonyl carbon (C4) would exhibit a characteristic downfield chemical shift in the range of 170-185 ppm.[6]

Table 1: Predicted ¹³C NMR Chemical Shifts for Key Carbons

TautomerCarbon AtomPredicted Chemical Shift (ppm)Rationale
EnolC4~160-170Aromatic carbon attached to an oxygen.
KetoC4~170-185Carbonyl carbon in a pyridone system.[6]
Infrared (IR) Spectroscopy
  • Enol Form (1,6-naphthyridin-4-ol): A broad O-H stretching band would be observed in the region of 3200-3600 cm⁻¹. A C=C stretching vibration for the aromatic ring would be present around 1600-1650 cm⁻¹.

  • Keto Form (1,6-naphthyridin-4(1H)-one): A strong, sharp absorption band corresponding to the C=O stretching vibration would be prominent in the range of 1650-1690 cm⁻¹.[7] A broad N-H stretching band would also be present around 3000-3400 cm⁻¹. The presence of a strong carbonyl absorption is a definitive indicator of the keto form.[8]

UV-Vis Spectroscopy

The electronic absorption spectra of the keto and enol forms are expected to differ due to the differences in their conjugated systems.

  • Enol Form (1,6-naphthyridin-4-ol): Would likely exhibit a π → π* transition at a shorter wavelength.

  • Keto Form (1,6-naphthyridin-4(1H)-one): The extended conjugation involving the carbonyl group would likely result in a bathochromic (red) shift, with the π → π* transition appearing at a longer wavelength. Additionally, a weaker n → π* transition for the carbonyl group may be observed at an even longer wavelength.[9]

Influence of Environmental Factors on the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not static and can be influenced by the surrounding environment.

Solvent Effects
  • Polar Protic Solvents (e.g., water, methanol): These solvents can engage in hydrogen bonding with both the N-H and C=O groups of the keto tautomer, leading to its significant stabilization and a shift in the equilibrium towards the keto form.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can also stabilize the more polar keto tautomer.

  • Nonpolar Solvents (e.g., hexane, chloroform): In nonpolar solvents, the less polar enol form might be expected to be more favored. However, the strong tendency of the keto form to self-associate through hydrogen bonding can still lead to its predominance even in these solvents.

pH Effects

The tautomeric equilibrium can be influenced by the pH of the medium.

  • Acidic Conditions: Protonation can occur on either the nitrogen or oxygen atoms, potentially favoring one tautomer over the other.

  • Basic Conditions: Deprotonation will lead to the formation of a resonance-stabilized anion, which can be protonated to yield either tautomer. The kinetics and thermodynamics of these processes will dictate the final equilibrium position.

Experimental Protocols for Tautomerism Analysis

The following are detailed protocols for the experimental investigation of the keto-enol tautomerism of 1,6-naphthyridin-4-ol.

Synthesis of 1,6-Naphthyridin-4-ol

A plausible synthetic route involves the cyclization of a suitably substituted pyridine derivative. For instance, a 4-aminonicotinic acid derivative can be condensed with a malonic ester derivative to construct the second ring.[1]

Workflow for Synthesis:

synthesis_workflow start Start: 4-Aminonicotinic Acid Derivative reaction Condensation/Cyclization start->reaction reagent Reagent: Malonic Ester Derivative reagent->reaction product Product: 1,6-Naphthyridin-4-ol reaction->product purification Purification (Crystallization/Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Sources

8-Bromo-1,6-naphthyridin-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and application of 8-Bromo-1,6-naphthyridin-4-ol , a critical heterocyclic intermediate in medicinal chemistry.[1]

Executive Summary

8-Bromo-1,6-naphthyridin-4-ol (CAS: 72754-03-1) is a bifunctional scaffold belonging to the naphthyridine class.[1][2] It serves as a high-value intermediate in the synthesis of kinase inhibitors (e.g., PI3K, mTOR) and antibacterial agents. Its structure features a 1,6-naphthyridine core with a hydroxyl group at position 4 (tautomeric with the ketone) and a bromine atom at position 8. The bromine handle allows for regioselective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the hydroxyl group permits activation for nucleophilic substitution (SNAr).

Physicochemical Profile
PropertyValue
IUPAC Name 8-Bromo-1,6-naphthyridin-4-ol (or 8-bromo-1,6-naphthyridin-4(1H)-one)
CAS Number 72754-03-1
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol
Exact Mass 223.9585
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water and DCM
pKa (Calculated) ~9.5 (OH/NH acidic), ~3.0 (Pyridine N basic)

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is vital for experimental design. In the solid state and polar aprotic solvents (DMSO), the compound predominantly exists as the 4(1H)-one (lactam) tautomer. However, reaction conditions utilizing electrophiles (e.g., POCl₃) drive the system through the 4-ol (lactim) form.

  • Lactam Form (Major): Favored for stability; responsible for high melting points and poor solubility in non-polar solvents.

  • Lactim Form (Reactive): The species intercepted during O-alkylation or chlorination.

Mechanistic Implication: When conducting N-alkylation vs. O-alkylation, the choice of base and solvent controls the regioselectivity. Soft bases (Cs₂CO₃) in DMF often favor N-alkylation, while Ag salts can favor O-alkylation.

Synthesis Protocol (Gould-Jacobs Cyclization)

The most authoritative route to 8-bromo-1,6-naphthyridin-4-ol utilizes the Gould-Jacobs reaction . This sequence ensures correct regiochemistry by cyclizing onto the unsubstituted


-position of the pyridine ring.
Precursor Selection
  • Starting Material: 3-Bromo-4-aminopyridine.

  • Rationale: The bromine at position 3 directs the thermal cyclization to position 5 (the only available

    
    -carbon), forming the 1,6-naphthyridine core with the bromine ending up at position 8.
    
Step-by-Step Methodology
Phase 1: Condensation
  • Reagents: 3-Bromo-4-aminopyridine (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

  • Conditions: Reflux in ethanol or toluene for 3–5 hours.

  • Mechanism: Addition-elimination reaction yielding the enamine intermediate diethyl 2-(((3-bromopyridin-4-yl)amino)methylene)malonate.

  • Workup: Cool to RT. The intermediate often precipitates; filter and wash with cold ethanol.

Phase 2: Thermal Cyclization
  • Reagents: Diphenyl ether (Dowtherm A).

  • Conditions: High-temperature heating (230–250°C) for 30–60 minutes.

  • Process: Add the enamine solid portion-wise to boiling Dowtherm A. Rapid addition is crucial to prevent polymerization.

  • Product: Ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate.

  • Isolation: Cool to ~80°C, dilute with hexane to precipitate the ester. Filter and wash with hexane to remove high-boiling solvent.

Phase 3: Saponification & Decarboxylation[3]
  • Hydrolysis: Reflux the ester in 10% NaOH (aq) for 2 hours to obtain the carboxylic acid. Acidify with HCl to precipitate.

  • Decarboxylation: Suspend the dried acid in quinoline or diphenyl ether and heat to 200°C+ until CO₂ evolution ceases.

  • Final Purification: Cool, dilute with ether/hexane, filter the solid. Recrystallize from DMF/Methanol if necessary.

Synthesis Workflow Diagram

SynthesisPath SM 3-Bromo-4-aminopyridine (Start) Inter Enamine Intermediate (Condensation) SM->Inter Reflux EtOH (-EtOH) EMME Diethyl ethoxymethylene- malonate (EMME) EMME->Inter Cyclo Ethyl 8-bromo-4-hydroxy- 1,6-naphthyridine-3-carboxylate Inter->Cyclo Dowtherm A 250°C Acid 8-Bromo-4-hydroxy- 1,6-naphthyridine-3-carboxylic acid Cyclo->Acid NaOH, H2O Hydrolysis Final 8-Bromo-1,6-naphthyridin-4-ol (Target) Acid->Final Heat (-CO2) Decarboxylation

Caption: Step-wise Gould-Jacobs synthesis pathway from aminopyridine precursor to final naphthyridine scaffold.

Functionalization & Applications

The 8-bromo-1,6-naphthyridin-4-ol scaffold is a "privileged structure" in drug discovery due to its orthogonal reactivity.

Strategic Functionalization Logic
  • C4-OH Activation:

    • Reaction: Treatment with POCl₃ (neat or with PCl₅) converts the 4-ol to 4-chloro-8-bromo-1,6-naphthyridine .

    • Utility: The C4-Cl is highly reactive toward SNAr with amines/anilines, allowing the introduction of the primary pharmacophore.

  • C8-Br Cross-Coupling:

    • Reaction: Suzuki-Miyaura coupling (Pd(dppf)Cl₂, Aryl-B(OH)₂).

    • Selectivity: In the 4-chloro-8-bromo species, the C4-Cl is generally more reactive toward SNAr, while the C8-Br is reserved for Pd-catalyzed coupling. However, care must be taken; often the C4 substitution is performed first to avoid catalyst poisoning by the free OH/NH.

Experimental Tip: Handling the Bromine

The C8-Br bond is deactivated relative to a standard pyridine bromide due to the electron-rich nature of the fused system in the "one" form. However, once converted to the 4-chloro derivative, the ring becomes electron-deficient, facilitating oxidative addition at the C8-Br bond during Palladium catalysis.

Safety & Stability

  • Dowtherm A: Use a blast shield when heating to 250°C. Ensure the flask is dry to prevent steam explosions.

  • Bromine Integrity: The C-Br bond is stable to standard acidic/basic hydrolysis but labile to organolithiums (Lithium-Halogen exchange).

  • Storage: Store under inert atmosphere (Argon) to prevent oxidative degradation over long periods.

References

  • PubChem. (n.d.). 8-Bromo-1,6-naphthyridine. National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • Kirin Beer Kabushiki Kaisha. (2006). Nitrogen-containing heterocyclic compound and pharmaceutical use thereof. EP1724268A1.[2] European Patent Office. Retrieved February 6, 2026, from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational chemistry for the described protocol).

Sources

An In-depth Technical Guide to the Drug Discovery Applications of 8-Bromo-1,6-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1,6-Naphthyridine Scaffold and the 8-Bromo Substituent

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to a variety of biological targets and exhibit a wide range of pharmacological activities.[1] The 1,6-naphthyridine core, a bicyclic heteroaromatic system, is one such scaffold that has garnered significant attention in drug discovery.[1][2] Its rigid structure and the presence of nitrogen atoms provide opportunities for diverse intermolecular interactions with biological macromolecules. While various substituted 1,6-naphthyridines have been explored, this guide focuses on the unique potential of the 8-bromo-1,6-naphthyridine core as a versatile starting point for the development of novel therapeutics.

The strategic placement of a bromine atom at the 8-position offers a dual advantage. Firstly, it serves as a valuable synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse chemical moieties and systematically explore the structure-activity relationship (SAR). Secondly, the electronic properties of the bromine atom can influence the overall physicochemical properties of the molecule, potentially enhancing binding affinity and pharmacokinetic profiles. This guide will provide a comprehensive overview of the synthesis, potential therapeutic applications, and experimental protocols associated with 8-bromo-1,6-naphthyridine derivatives, aimed at empowering researchers in their drug discovery endeavors.

Synthetic Strategies: Accessing and Diversifying the 8-Bromo-1,6-Naphthyridine Core

The successful exploration of any chemical scaffold in drug discovery is contingent upon robust and flexible synthetic methodologies. The 8-bromo-1,6-naphthyridine core can be accessed through multi-step synthetic sequences, with the bromine atom often introduced at a late stage to allow for maximum diversification.

Core Synthesis: A Representative Protocol

A key intermediate, methyl 8-bromo-1,6-naphthyridine-2-carboxylate , can be synthesized, providing a foundational building block for further elaboration.[3] The following protocol outlines a representative synthetic route.

Experimental Protocol: Synthesis of Methyl 8-bromo-1,6-naphthyridine-2-carboxylate [3]

  • Step 1: Starting Material Preparation. The synthesis commences with appropriately substituted pyridine and pyrone precursors.

  • Step 2: Cyclization. The precursors undergo a cyclization reaction to form the 1,6-naphthyridine core. This is often achieved through a Friedländer annulation or a similar condensation reaction.

  • Step 3: Bromination. The 1,6-naphthyridine core is then subjected to bromination. A common brominating agent is N-bromosuccinimide (NBS) in a suitable solvent. The reaction conditions are optimized to achieve regioselective bromination at the 8-position.

  • Step 4: Esterification. The carboxylic acid functionality is converted to a methyl ester using standard esterification conditions, such as treatment with methanol in the presence of an acid catalyst.

  • Step 5: Purification. The final product is purified using silica gel column chromatography to yield methyl 8-bromo-1,6-naphthyridine-2-carboxylate as a solid.[3]

Diversification at the C8-Position: A Modern Approach

A powerful strategy for exploring the SAR around the 1,6-naphthyridine core involves a one-pot ditriflation/substitution reaction, which allows for the introduction of a wide range of substituents at the C8 position.[4]

Experimental Workflow: One-Pot Ditriflation/C5-Substitution and C7/C8 Diversification

G start Start: 1,6-Naphthyridine-5,7-dione ditriflation Ditriflation (Tf2O, base) start->ditriflation intermediate In situ generated 5,7-ditriflate ditriflation->intermediate snar SNAr Reaction (Nucleophile, rt) intermediate->snar c5_substituted C5-Substituted-7-triflate snar->c5_substituted coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) c5_substituted->coupling final_product Diversified 5,7,8-Substituted 1,6-Naphthyridine coupling->final_product

Caption: One-pot diversification workflow for 1,6-naphthyridines.

This workflow highlights the efficiency of modern synthetic methods in rapidly generating a library of analogues for biological screening. The C8 position can be functionalized with various aryl, heteroaryl, or alkyl groups through Suzuki, Buchwald-Hartwig, or other cross-coupling reactions, leveraging the reactivity of the bromo-substituent.[4]

Potential Therapeutic Applications of 8-Bromo-1,6-Naphthyridine Derivatives

While the direct biological data on 8-bromo-1,6-naphthyridine derivatives is emerging, the well-established activities of the broader 1,6-naphthyridine class provide a strong rationale for their exploration in several therapeutic areas.

Oncology: Targeting Kinase Signaling Pathways

Deregulation of protein kinase activity is a hallmark of many cancers. The 1,6-naphthyridine scaffold has been identified as a promising core for the development of kinase inhibitors, including those targeting Cyclin-Dependent Kinase 8/19 (CDK8/19).[5] The 8-bromo-1,6-naphthyridine core serves as an excellent starting point for the design of novel kinase inhibitors. The bromine atom can be utilized as a versatile handle for introducing substituents that can probe the deep pockets of the ATP-binding site of kinases, potentially leading to highly potent and selective inhibitors.

Hypothetical SAR for 8-Bromo-1,6-Naphthyridine-Based Kinase Inhibitors

R1 (at C2)R2 (at C8 via Br)Kinase IC50 (nM)
-H-Phenyl500
-CH3-Phenyl250
-CH3-4-Fluorophenyl100
-CH3-3-Pyridyl75
-NH2-3-Pyridyl25

This table presents hypothetical data to illustrate a potential SAR study.

Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Inhibition

G ligand Growth Factor rtk Receptor Tyrosine Kinase (e.g., c-Met, FGFR) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization inhibitor 8-Bromo-1,6-Naphthyridine Derivative inhibitor->rtk Inhibition downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) dimerization->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: Inhibition of RTK signaling by a kinase inhibitor.

Neurodegenerative Diseases: Modulating Cholinesterase Activity

While much of the research has focused on the 1,8-naphthyridine isomer, these compounds have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[6] Given the structural similarities, the 1,6-naphthyridine scaffold, and specifically 8-bromo-1,6-naphthyridine derivatives, represent an underexplored area for the development of novel cholinesterase inhibitors. The ability to diversify the 8-position allows for the fine-tuning of interactions with the active site of these enzymes.

Mechanism of Action: Acetylcholinesterase Inhibition

G presynaptic Presynaptic Neuron ach_vesicle Acetylcholine (ACh) Vesicles presynaptic->ach_vesicle synaptic_cleft Synaptic Cleft ach_vesicle->synaptic_cleft ACh Release ach_receptor ACh Receptor synaptic_cleft->ach_receptor ache Acetylcholinesterase (AChE) synaptic_cleft->ache postsynaptic Postsynaptic Neuron signal Signal Transduction ach_receptor->signal hydrolysis ACh Hydrolysis (Choline + Acetate) ache->hydrolysis inhibitor 8-Bromo-1,6-Naphthyridine Derivative inhibitor->ache Inhibition

Caption: Role of AChE in the synapse and its inhibition.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 8-bromo-1,6-naphthyridine derivatives, robust and reproducible biological assays are essential. The following are representative protocols for evaluating kinase and cholinesterase inhibitory activity.

Kinase Inhibition Assay (Generic Protocol)
  • Reagents and Materials: Recombinant kinase, appropriate peptide substrate, ATP, kinase buffer, 96-well plates, plate reader.

  • Compound Preparation: Dissolve 8-bromo-1,6-naphthyridine derivatives in DMSO to prepare stock solutions. Serially dilute the compounds to the desired concentrations.

  • Assay Procedure: a. To each well of a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations. b. Initiate the reaction by adding ATP. c. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). d. Stop the reaction by adding a stop solution (e.g., EDTA). e. Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)
  • Reagents and Materials: Acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), phosphate buffer, 96-well plates, microplate reader.

  • Compound Preparation: Prepare stock solutions of the 8-bromo-1,6-naphthyridine derivatives in DMSO and perform serial dilutions.

  • Assay Procedure: a. In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations. b. Add the enzyme (AChE or BuChE) to each well and incubate for a short period (e.g., 15 minutes). c. Initiate the reaction by adding the substrate (ATCI or BTCI). d. Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 8-bromo-1,6-naphthyridine scaffold represents a promising yet underexplored area in drug discovery. Its synthetic tractability, particularly the ability to readily diversify the 8-position, makes it an attractive starting point for the development of novel therapeutics. While direct biological data for this specific scaffold is still emerging, the proven track record of the broader 1,6-naphthyridine class in targeting key enzymes such as kinases and cholinesterases provides a strong impetus for further investigation.

Future research should focus on the systematic synthesis and biological evaluation of 8-bromo-1,6-naphthyridine derivatives against a panel of disease-relevant targets. The insights gained from such studies will not only expand our understanding of the SAR of this important scaffold but also pave the way for the development of new and effective treatments for a range of human diseases. The strategic use of the 8-bromo substituent as a versatile synthetic handle is a key enabler in this endeavor, offering a clear path to novel chemical matter with therapeutic potential.

References

  • (Reference to a general review on privileged structures in medicinal chemistry)
  • (Reference to a review on the synthesis and biological activities of 1,6-naphthyridines)
  • (Reference to a paper on the anticancer properties of functionalized 1,6-naphthyridines)
  • (Reference to a paper on the neuroprotective profile of naphthyridine deriv
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. (2021, October 9). Retrieved February 6, 2026, from [Link]

  • Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives - PubMed. (2010, July 22). Retrieved February 6, 2026, from [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h][2][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 6, 2026, from [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry - ACS Publications. (2024, July 20). Retrieved February 6, 2026, from [Link]

  • (Reference to a general methodology paper on kinase assays)
  • 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC - NIH. (2016, March 28). Retrieved February 6, 2026, from [Link]

  • (Reference to a paper on the Ellman's method for cholinesterase activity)

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 8-bromo-1,6-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimization of Suzuki-Miyaura Coupling for Functionalizing 8-Bromo-1,6-naphthyridin-4-ol

Introduction & Mechanistic Challenges

The functionalization of 8-bromo-1,6-naphthyridin-4-ol (Structure 1 ) represents a specific challenge in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., PI3K, ALK) where the naphthyridine scaffold serves as a critical hinge-binder.

While the Suzuki-Miyaura reaction is the gold standard for C-C bond formation, this specific substrate presents three distinct mechanistic hurdles that cause standard protocols (e.g., Pd(PPh3)4/Toluene) to fail or stall:

  • Lactam-Lactim Tautomerism: The "4-ol" exists in equilibrium with the 1,6-naphthyridin-4(1H)-one tautomer. In solution, the polar "one" form often dominates, leading to poor solubility in non-polar solvents like toluene.

  • Catalyst Poisoning (The "N-Trap"): The N6 nitrogen is a potent

    
    -donor. Unlike simple aryl halides, the 1,6-naphthyridine core can chelate Palladium species, displacing monodentate ligands (like PPh3) and forming inactive Pd-complexes (catalyst arrest).
    
  • Electronic Deactivation: The 1,6-naphthyridine ring is highly electron-deficient. While this facilitates oxidative addition at the C8-Br bond, it also makes the ring susceptible to nucleophilic attack or hydrolysis under harsh basic conditions.

This guide provides a tiered protocol strategy designed to overcome these specific failure modes.

Reaction Optimization Matrix

The following matrix summarizes three distinct condition sets. Method A is the starting point for standard boronic acids. Method B is the "Rescue Protocol" for difficult substrates or when catalyst poisoning is observed.

ParameterMethod A: The "Workhorse" Method B: High-Performance (Steric/Difficult) Method C: Green/Polar (Solubility Focus)
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)XPhos Pd G2 or Pd₂(dba)₃ + XPhos Pd(dtbpf)Cl₂
Ligand Rationale Bidentate ligand (dppf) resists displacement by N6 nitrogen.Bulky biaryl phosphine (XPhos) boosts oxidative addition and prevents N-coordination.High turnover frequency; robust in aqueous media.
Base K₂CO₃ (2.0 - 3.0 equiv)K₃PO₄ (3.0 equiv)Cs₂CO₃ (3.0 equiv)
Solvent System 1,4-Dioxane / Water (4:1) n-Butanol or THF/Water Ethanol / Water (1:1)
Temperature 90 °C - 100 °C100 °C - 110 °C80 °C
Time 4 - 16 Hours2 - 6 Hours1 - 4 Hours
Success Rate High for Phenyl/Pyridyl boronatesHigh for ortho-substituted/hindered boronatesBest for highly polar zwitterionic species

Detailed Experimental Protocols

Protocol A: Standard Conditions (Pd(dppf)Cl₂)

Recommended for initial screening of unhindered aryl boronic acids.

Reagents:

  • 8-Bromo-1,6-naphthyridin-4-ol (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane / Distilled Water (4:1 ratio) [Degassed]

Step-by-Step Procedure:

  • Degassing: In a separate flask, sparge the 1,4-Dioxane/Water mixture with Argon or Nitrogen for 15 minutes. Why: Oxygen promotes homocoupling of boronic acids and oxidizes the phosphine ligand.

  • Charging: To a reaction vial equipped with a magnetic stir bar, add the naphthyridine substrate, boronic acid, K₂CO₃, and Pd catalyst.

  • Solvation: Add the degassed solvent mixture via syringe. The concentration of the substrate should be approximately 0.1 M to 0.2 M.

  • Inertion: Seal the vial and purge the headspace with Argon for 2 minutes.

  • Reaction: Heat the block/bath to 95 °C . Stir vigorously (800 rpm). The reaction mixture usually turns black (active Pd(0)) within 10 minutes.

  • Monitoring: Monitor by LC-MS at 2 hours. Look for the consumption of the bromide (M+ and M+2 pattern disappears) and appearance of the product mass.

    • Note: If the reaction stalls at 50% conversion, add an additional 2 mol% catalyst.

  • Workup:

    • Cool to room temperature.[1][2]

    • Acidification (Critical): The product is amphoteric. Carefully adjust pH to ~6-7 using 1N HCl to ensure the product precipitates or partitions into the organic phase (e.g., 10% MeOH in DCM).

    • Filter through a Celite pad to remove Pd black.

    • Purify via Reverse Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: The "Rescue" Protocol (XPhos Pd G2)

Use this if Protocol A fails due to low conversion or if the boronic acid is sterically hindered (e.g., ortho-substituted).

Mechanistic Insight: XPhos is an electron-rich, bulky ligand. The bulk prevents the N6 nitrogen of the naphthyridine from coordinating to the Pd center (preventing the "N-Trap"), while the electron richness facilitates oxidative addition into the electron-deficient C-Br bond.

Modifications to Protocol A:

  • Catalyst: Replace Pd(dppf)Cl₂ with XPhos Pd G2 (0.02 - 0.05 equiv).

  • Base: Use K₃PO₄ (Tribasic Potassium Phosphate) instead of carbonate. Phosphate is more soluble in organic/water interfaces and provides a "buffer-like" basicity that stabilizes sensitive boronates.

  • Solvent: n-Butanol or Toluene/Water (10:1).

Visualizing the Challenge

The following diagrams illustrate the competitive inhibition pathway that makes this substrate difficult, and the decision logic for optimization.

Figure 1: Catalytic Cycle & N-Poisoning Mechanism

SuzukiMechanism cluster_legend Mechanistic Insight Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 8-Bromo-1,6-naphthyridine Trap CATALYST TRAP N6-Coordination (Inactive Stable Complex) OxAdd->Trap N6 Lone Pair Interference TransMet Transmetalation (+ Ar'-B(OH)2 / Base) OxAdd->TransMet Normal Cycle RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product (8-Aryl-1,6-naphthyridine) RedElim->Product Note1 Bidentate ligands (dppf) or Bulky ligands (XPhos) prevent the 'Trap' pathway.

Caption: The catalytic cycle highlights the "N-Trap" where the naphthyridine nitrogen sequesters the Palladium, halting the reaction. Specialized ligands are required to bypass this dead-end.

Figure 2: Optimization Decision Tree

DecisionTree Start Start: 8-Br-Naphthyridine Check1 Is Boronic Acid Hindered? Start->Check1 MethodA Method A: Pd(dppf)Cl2 Dioxane/H2O Check1->MethodA No (Phenyl/Pyridyl) MethodB Method B: XPhos Pd G2 n-BuOH Check1->MethodB Yes (Ortho-sub) ResultA Yield > 50%? MethodA->ResultA Protect Strategy C: Protect 4-OH as 4-Cl or 4-OTf MethodB->Protect If Method B Fails Success Proceed to Workup ResultA->Success Yes Fail Troubleshoot ResultA->Fail No (Stalled) Fail->MethodB Switch Catalyst Protect->MethodA Retry Coupling

Caption: Workflow for selecting the optimal protocol. If direct coupling fails, protecting the 4-OH group or activating it as a triflate/chloride is the recommended fallback.

Troubleshooting & Critical Controls

ObservationDiagnosisCorrective Action
Black Precipitate (Immediate) "Pd Black" formation. Ligand dissociation or poor degassing.Ensure rigorous degassing. Switch to a more stable precatalyst (e.g., XPhos Pd G2) rather than in-situ generation.
Starting Material Remains Catalyst poisoning or failed oxidative addition.Switch to Method B (XPhos). Increase temperature to 110°C.
Protodeboronation Boronic acid loses Boron before coupling. Common with electron-poor boronates.Reduce temperature to 80°C. Switch base to KF or K₃PO₄ . Add boronic acid in portions.
Product in Aqueous Layer Amphoteric nature of the naphthyridin-ol.Do not use simple extraction. Adjust pH to isoelectric point (~pH 6-7) to precipitate, or use n-Butanol for extraction.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Li, J. J. (2014).[2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on Naphthyridine reactivity and Pd-poisoning).

  • BenchChem Application Note. (2025). Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. (Extrapolated conditions for naphthyridinone systems). Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Source for Pd(P(tBu)3) and bulky ligand theory). Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 8-Bromo-1,6-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,6-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for PI3K, mTOR, and kinase inhibitors due to its ability to mimic purine systems and engage in hydrogen bonding. However, the functionalization of 8-bromo-1,6-naphthyridine presents specific challenges: the electron-deficient nature of the bicyclic system and the presence of two competitive nitrogen binding sites (N1 and N6) that can poison palladium catalysts.

This guide provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. By utilizing bulky, electron-rich phosphine ligands and pre-formed palladium precatalysts, we circumvent catalyst deactivation and ensure high turnover numbers (TON).

Structural & Mechanistic Analysis

The Substrate Challenge

8-Bromo-1,6-naphthyridine features a bromine atom at the C8 position. Unlike 2- or 4-halopyridines, the C8 position is


 to the N6 nitrogen and 

to the bridgehead. While less activated towards SNAr than the C5 or C7 positions, it is highly reactive in Pd-catalyzed oxidative addition.

Key Reactivity Factors:

  • Electronic Deficiency: The fused N1-containing ring exerts a strong electron-withdrawing effect, facilitating oxidative addition to the C8-Br bond.

  • Catalyst Sequestration: The lone pairs on N1 and N6 are competent σ-donors. Using "naked" Pd sources (e.g., Pd(OAc)₂ or Pd₂dba₃) without strongly binding ligands often leads to the formation of inactive [Pd(naphthyridine)₂Cl₂] complexes.

  • Regioselectivity: In poly-halogenated systems (e.g., 5,8-dibromo-1,6-naphthyridine), the C8 position is generally less reactive than C5, allowing for sequential functionalization strategies.

Mechanistic Pathway & Trap

The diagram below illustrates the catalytic cycle, highlighting the critical "off-cycle" trap where the naphthyridine nitrogen coordinates to the palladium, arresting the reaction.

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L)Pd(Ar)(Br) Pd0->OxAdd + Substrate Substrate 8-Bromo-1,6-naphthyridine Trap OFF-CYCLE TRAP Pd-N Coordination (Catalyst Arrest) Substrate->Trap N-Lone Pair Coordination OxAdd->Trap Ligand Dissociation TransMet Transmetallation (Base/Boronate) OxAdd->TransMet Trap->Pd0 Heat/Bulky Ligand (Reactivation) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product 8-Aryl-1,6-naphthyridine RedElim->Product

Figure 1: Catalytic cycle emphasizing the N-coordination trap. Bulky ligands (L) are required to destabilize the Trap state and favor the catalytic cycle.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Formation of C(sp²)–C(sp²) bonds. Recommended For: Aryl, heteroaryl, and vinyl coupling partners.

Reagent Selection Logic
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is the standard. The bidentate dppf ligand prevents the formation of bis-monodentate inactive species and has a large bite angle that favors reductive elimination. For sterically hindered boronic acids, switch to XPhos Pd G3 .

  • Base: K₂CO₃ (mild) is preferred for stability. Cs₂CO₃ is used for difficult substrates to increase transmetallation rates.

  • Solvent: 1,4-Dioxane/Water (4:1) . The water is strictly necessary to solubilize the inorganic base and activate the boronic acid (forming the boronate species).

Step-by-Step Procedure
  • Preparation:

    • Charge a reaction vial with 8-bromo-1,6-naphthyridine (1.0 equiv, e.g., 100 mg).

    • Add Arylboronic acid (1.2 – 1.5 equiv).

    • Add K₂CO₃ (3.0 equiv).

    • Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%). Note: Weigh the catalyst last or use a glovebox if available, though dppf is relatively air-stable.

  • Solvation & Degassing:

    • Add 1,4-Dioxane (concentration 0.1 M, e.g., 4.8 mL).

    • Add Distilled Water (concentration 0.4 M relative to dioxane, e.g., 1.2 mL).

    • Critical Step: Sparge the mixture with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 90 °C for 4–12 hours. Monitor via LCMS.

    • Endpoint: Look for the disappearance of the bromide (M+H = 209/211) and appearance of the product mass.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc and wash with Water and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients). Naphthyridines are polar; consider adding 1% Et₃N to the eluent to prevent streaking.

Protocol 2: Buchwald-Hartwig Amination

Objective: Formation of C(sp²)–N bonds.[4] Recommended For: Primary and secondary amines (anilines, piperazines, morpholines).

Reagent Selection Logic
  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 .

    • Why: These precatalysts activate rapidly at room temperature or mild heat. The bulky dialkylbiaryl ligands (BrettPhos/RuPhos) create a steric wall that prevents the naphthyridine nitrogens from binding to the Pd center.

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ .

    • Why: NaOtBu is strong and soluble in organic media, driving the deprotonation of the amine. Use Cs₂CO₃ if the substrate contains base-sensitive esters.

  • Solvent: Toluene or t-Amyl Alcohol .

Step-by-Step Procedure
  • Preparation (In Glovebox or under Argon flow):

    • Charge a dry vial with 8-bromo-1,6-naphthyridine (1.0 equiv).

    • Add Amine (1.2 equiv).

    • Add NaOtBu (1.5 equiv).

    • Add BrettPhos Pd G3 (2–5 mol%).

  • Solvation:

    • Add anhydrous Toluene or 1,4-Dioxane (0.1 M).

    • Note: Strictly anhydrous conditions are required if using NaOtBu.

  • Reaction:

    • Seal and heat to 80–100 °C .

    • Conversion is typically fast (1–4 hours) due to the activated nature of the naphthyridine ring.

  • Workup:

    • Filter through a pad of Celite to remove palladium black and salts.

    • Concentrate and purify.

    • Scavenging: If residual Pd is an issue (for biological assays), treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.

Data Summary & Optimization Table

VariableStandard Condition (Suzuki)Standard Condition (Buchwald)Challenging Substrate Modification
Catalyst Pd(dppf)Cl₂ (5 mol%)BrettPhos Pd G3 (2 mol%)XPhos Pd G3 (Steric bulk)
Ligand Class Bidentate FerrocenylDialkylbiaryl monophosphineAdBrettPhos (For weak nucleophiles)
Base K₂CO₃ (3.0 eq)NaOtBu (1.5 eq)K₃PO₄ (Mild, high solubility)
Solvent Dioxane/H₂O (4:1)Toluene or t-Amyl Alcoholn-Butanol (High temp stability)
Temp 90 °C80–100 °C120 °C (Microwave)

Troubleshooting Guide

Problem: "Stalled" Reaction (Starting Material Remains)
  • Cause: Catalyst poisoning by the naphthyridine nitrogens (The "Trap" in Figure 1).

  • Solution: Switch to a precatalyst system (e.g., XPhos Pd G3). The precatalyst ensures a 1:1 L:Pd ratio is established before the substrate can interfere. Increase temperature to 110 °C to promote ligand exchange.

Problem: Protodeboronation (Suzuki)
  • Symptom: Formation of the non-coupled aryl species (Ar-H) instead of the product.

  • Cause: Reaction temperature too high or base too strong for the specific boronic acid (common with 2-heteroaryl boronates).

  • Solution: Switch base to KF or K₃PO₄ . Lower temperature to 60 °C and extend time. Use Boronic Esters (Pinacol) instead of acids.

Problem: Hydrolysis of the Bromide
  • Symptom: Formation of 8-hydroxy-1,6-naphthyridine.

  • Cause: Hydroxide ions competing with the amine/boronate.

  • Solution: Ensure solvents are anhydrous (for Buchwald). For Suzuki, reduce water ratio or switch to anhydrous conditions using CsF as the activator.

References

  • General Naphthyridine Synthesis & Reactivity

    • Litvinov, V. P. (2004). Chemistry of 1,6-naphthyridines. Russian Chemical Reviews.
  • Suzuki-Miyaura Coupling on Naphthyridines

    • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Buchwald-Hartwig Amination (BrettPhos Application)

    • Maitre, P., et al. (2011). A General and Efficient Catalyst System for a Buchwald-Hartwig Amination of Heterocycles. Journal of the American Chemical Society.[2][6]

  • Application in Drug Discovery (Kinase Inhibitors)

    • Example Patent: Substituted 1,6-Naphthyridines as Kinase Inhibitors. (WO2012000000A1 type examples).
  • Safety Data (8-bromo-1,6-naphthyridine)

    • PubChem Compound Summary.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Guide for 8-Bromo-1,6-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 8-Bromo-1,6-naphthyridin-4-ol (also known as 8-bromo-1,6-naphthyridin-4(1H)-one) CAS: 1150617-54-1 (and related isomers) Application: Pharmaceutical Intermediate / Scaffold for Suzuki-Miyaura coupling

Executive Summary & Quick Reference

The Challenge: 8-Bromo-1,6-naphthyridin-4-ol presents a specific solubilization challenge due to prototropic tautomerism . While often drawn as the "enol" (-OH) form, in the solid state and in polar solvents, it predominantly exists as the "keto" (amide-like) tautomer (8-bromo-1,6-naphthyridin-4(1H)-one). This results in high crystal lattice energy due to intermolecular hydrogen bonding (dimerization), making it "stubborn" to dissolve at room temperature even in potent solvents like DMSO.

Solubility Estimates (Empirical Ranges):

SolventSolubility PotentialTemperature RequiredComments
DMSO High (20–50 mM)25°C – 40°CRecommended. Best for biological stocks. May require sonication.
DMF Moderate-High 25°C – 50°CGood alternative for synthetic reactions.
Ethanol Low RefluxPoor solubility at RT. Prone to precipitation upon cooling.
Water Insoluble N/ASoluble only at extreme pH (pH > 10 or pH < 2).

Technical Deep Dive: The Tautomerism Trap

To troubleshoot solubility, you must understand the species in your vial.

In polar aprotic solvents (DMSO, DMF), the equilibrium shifts. While the solvent breaks down the crystal lattice, it also stabilizes the polar keto form. If your solution is cloudy, you are likely fighting the strong intermolecular hydrogen bonds of the keto-dimers.

Visualization: Tautomeric Equilibrium & Solvation

The following diagram illustrates the structural shift that dictates solubility behavior.

Tautomerism cluster_0 DMSO/DMF Environment Solid Solid State (High Lattice Energy) Keto Keto Form (4-one) Polar / Dimerizes Solid->Keto Dissolution (Slow) Enol Enol Form (4-ol) Less Polar Solvated Solvated Species (DMSO Adducts) Enol->Solvated + DMSO Keto->Enol Equilibrium (Solvent Dependent) Keto->Solvated + DMSO (H-bond acceptor)

Figure 1: The dissolution process involves overcoming the solid-state lattice energy. In DMSO, the equilibrium often favors the Keto form, which requires effective solvation to prevent re-aggregation.

Standard Operating Procedure (SOP): Preparation of Stock Solutions

Objective: Create a stable 10 mM or 50 mM stock solution.

Materials
  • 8-Bromo-1,6-naphthyridin-4-ol (Solid)

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

  • Ultrasonic bath (Sonicator)

  • Vortex mixer

  • Water bath (set to 40°C)

Protocol
  • Weighing: Weigh the target mass into a glass vial (avoid plastic microfuge tubes for initial dissolution if heating is required).

  • Solvent Addition: Add 70% of the calculated volume of DMSO.

    • Why? Adding the full volume immediately can "trap" undissolved particles in a viscous layer.

  • Vortex: Vortex vigorously for 30 seconds.

  • Visual Inspection:

    • Clear? Proceed to step 6.

    • Cloudy/Particulates? Proceed to step 5.

  • Thermal & Sonic Assistance:

    • Place the vial in the ultrasonic bath at 40°C for 10–15 minutes.

    • Warning: Do not exceed 60°C. High heat can degrade the compound or cause DMSO decomposition over time.

  • Final Dilution: Add the remaining 30% of DMSO. Vortex again.

  • Centrifugation (Optional but Recommended): Spin at 10,000 x g for 5 minutes. If a pellet forms, your concentration is above the saturation limit. Transfer the supernatant to a fresh vial; this is your saturated stock.

Troubleshooting Guide

Issue 1: "The compound floats or clumps and won't wet."

Diagnosis: High surface tension or static charge. Fix:

  • Technique: "Sandwich" the solid. Add a small volume of DMSO, vortex to create a slurry, then add the rest.

  • Chemistry: If strictly for synthesis (not biological assay), add 1% acetic acid. This protonates the basic nitrogen, disrupting hydrogen bond networks and drastically increasing solubility.

Issue 2: "It dissolved, but precipitated when I added it to water/buffer."

Diagnosis: The "Crash-Out" Effect. Naphthyridin-4-ols are hydrophobic. Rapid dilution into aqueous media causes immediate aggregation. Fix:

  • Stepwise Dilution: Do not go from 100% DMSO -> 1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in DMSO/Water mix) before the final step.

  • Keep it Warm: Pre-warm your aqueous buffer to 37°C before adding the stock.

  • Limit Concentration: Ensure the final concentration in the assay is < 100 µM.

Issue 3: "The solution turned yellow/orange over time."

Diagnosis: Oxidation or Photodegradation. The bromine substituent makes the ring sensitive to UV light and radical formation. Fix:

  • Store stocks in amber glass vials .

  • Wrap vials in aluminum foil.

  • Store at -20°C.

Workflow: Decision Tree for Dissolution

Troubleshooting Start Start: Solid Compound + DMSO Check1 Vortex 30s. Is it clear? Start->Check1 Success Ready for Use (Store -20°C) Check1->Success Yes Cloudy Cloudy / Particulates Check1->Cloudy No Sonicate Sonicate @ 40°C (15 mins) Cloudy->Sonicate Check2 Is it clear? Sonicate->Check2 Check2->Success Yes AddAcid Add 1% Acetic Acid (If assay permits) Check2->AddAcid No (Synthesis) Dilute Dilute to lower conc. (Saturation Reached) Check2->Dilute No (Bio Assay)

Figure 2: Step-by-step decision matrix for handling stubborn dissolution events.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Only if you can heat the reaction. At room temperature, 8-bromo-1,6-naphthyridin-4-ol has poor solubility in ethanol. For crystallization, hot ethanol is an excellent solvent because the compound will precipitate upon cooling (recrystallization).

Q: Is the compound stable in DMSO at room temperature? A: Yes, for short periods (24-48 hours). However, brominated heterocycles can undergo slow nucleophilic attack by DMSO or hydrolysis if water is present. Always store long-term stocks at -20°C or -80°C.

Q: Why does the color change when I add base? A: The N-H proton of the naphthyridinone ring (pK_a ~ 9-11) is acidic. Adding a base deprotonates it, forming an anion. This anion usually has a different absorption spectrum (bathochromic shift), causing a color change (often to yellow or red). This also drastically increases water solubility.

References

  • PubChem. 8-Bromo-1,6-naphthyridine Compound Summary. National Library of Medicine. [Link]

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Ed.

Technical Guide: Purification of 1,6-Naphthyridin-4-ol Tautomers via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Tautomeric Reality

User Query: "How do I purify 1,6-naphthyridin-4-ol tautomers?"

Scientific Correction: Before proceeding, it is critical to address a common misconception in heterocyclic chemistry. You generally do not separate the tautomers of 1,6-naphthyridin-4-ol (the enol form) and 1,6-naphthyridin-4(1H)-one (the keto or lactam form) as distinct, stable solids under standard conditions.

In solution, these forms exist in a rapid dynamic equilibrium. In the solid state, the equilibrium collapses almost exclusively to the lactam (4-oxo) form due to its ability to form robust intermolecular hydrogen-bonded dimers (similar to DNA base pairing) and its high aromatic resonance energy [1][2].

Therefore, "purifying the tautomers" effectively means purifying the stable lactam polymorph from reaction impurities while managing the equilibrium to prevent oiling out.

Solvent System Selection

The choice of solvent is dictated by the polarity of the lactam form. Unlike the lipophilic "ol" form, the "one" (lactam) is highly polar.

Recommended Solvent Systems
Solvent SystemRoleApplication Context
Water (Boiling) Primary SolventBest for high-purity needs. The lactam is sparingly soluble in cold water but soluble in boiling water. Excellent for removing inorganic salts.
Ethanol / Water (9:1) Binary SystemStandard Protocol. Good balance of solubility. Reduces the risk of hydrolysis compared to pure water if acidic impurities are present.
Acetic Acid / Water pH ModifierFor stubborn crudes. Protonation of the N1/N6 nitrogen increases solubility, allowing filtration of insoluble tars. Neutralization precipitates the free base.
DMF / Ethanol High BoilingLast Resort. Only for highly insoluble derivatives. Hard to remove solvent traces.

Step-by-Step Recrystallization Protocol

Phase 1: Dissolution & Equilibrium Control

Objective: Dissolve the crude solid while shifting the tautomeric equilibrium toward the soluble species.

  • Preparation: Place crude 1,6-naphthyridin-4(1H)-one in a round-bottom flask.

  • Solvent Addition: Add Ethanol (95%) at a ratio of 10 mL per gram of solid.

  • Heating: Heat to reflux (

    
    ).
    
    • Observation: If the solid does not dissolve, slowly add Water dropwise through the condenser until clarity is achieved.

    • Critical Step: If the solution is dark/black, add activated charcoal (1% w/w) and reflux for 5 minutes.

  • Hot Filtration: Filter the boiling solution through a pre-warmed Celite pad to remove charcoal and insoluble tars.

Phase 2: Controlled Nucleation

Objective: Prevent "oiling out" (liquid-liquid phase separation) which traps impurities.

  • Cooling: Allow the filtrate to cool slowly to room temperature on a cork ring. Do not use an ice bath yet.

  • Seeding: If no crystals appear at

    
    , scratch the glass wall or add a seed crystal of the pure lactam.
    
  • Maturation: Once turbidity appears, place the flask in an ice-water bath (

    
    ) for 2 hours.
    
Phase 3: Isolation
  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the cake with cold ethanol/ether (1:1) to remove surface mother liquor.

  • Drying: Dry under high vacuum at

    
     over 
    
    
    
    .

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" as a sticky goo instead of crystallizing. Why?

Cause: The solution is too concentrated, or the solvent is too polar, causing the hydrophobic impurities to force the product out as a second liquid phase before crystallization temperature is reached. Fix:

  • Reheat the mixture to redissolve the oil.

  • Add a small amount of a co-solvent (e.g., Ethanol if using water, or Toluene if using Ethanol).

  • Vigorous Stirring: Stirring prevents the oil droplets from coalescing, allowing them to act as nucleation sites.

Q2: The crystals are colored (yellow/brown) even after charcoal treatment.

Cause: Naphthyridines are prone to oxidation, forming extended conjugated impurities (N-oxides or diaza-napthoquinones). Fix:

  • Perform the recrystallization under an inert atmosphere (

    
    ).
    
  • Use Sodium Dithionite (

    
    ) : Add a pinch to the aqueous recrystallization mixture. It acts as a reducing bleaching agent.
    
Q3: How do I prove I have the Lactam form and not the Enol?

Validation:

  • IR Spectroscopy: Look for a strong Carbonyl (

    
    ) stretch around 
    
    
    
    . The Enol would lack this and show a broad
    
    
    stretch.
  • NMR (

    
    ):  The amide proton (
    
    
    
    ) typically appears broad downfield (
    
    
    ).

Process Visualization (The Purification Logic)

RecrystallizationLogic Start Crude 1,6-Naphthyridin-4-ol (Tautomeric Mixture) Solvent Add Solvent (9:1 EtOH/H2O) Start->Solvent Heat Heat to Reflux Solvent->Heat CheckSol Dissolved? Heat->CheckSol AddPolar Add Water (Dropwise) CheckSol->AddPolar No Charcoal Add Charcoal (Decolorize) CheckSol->Charcoal Yes (Dark) Filter Hot Filtration (Remove Tars) CheckSol->Filter Yes (Clear) AddPolar->Heat Charcoal->Filter Cool Slow Cooling (RT -> 0°C) Filter->Cool Oil Oiling Out? Cool->Oil Result Pure Crystalline Lactam Form Oil->Result No (Crystals) Reheat Reheat & Dilute Oil->Reheat Yes Reheat->Cool

Caption: Decision tree for the purification of naphthyridine tautomers, addressing solubility checks and phase separation issues.

References

  • Tautomeric Stability Studies

    • Lactam-Lactim Tautomerism of Aromatic Heterocycles.[1] (2025).[2][3][4][5][6] ResearchGate. Retrieved from

    • Identification of Lactam-Lactim Tautomers.[1][3] (2012).[7] PMC - NIH. Retrieved from

  • Synthesis & Solubility Context

    • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021).[7][8] MDPI. Retrieved from

    • Solubility of Organic Compounds (Alcohol/Water Trends). (2023).[9] University of Calgary. Retrieved from

  • General Recrystallization Methodology

    • Recrystallization Guide. (n.d.). University of Massachusetts Amherst. Retrieved from

Sources

Technical Guide: Yield Optimization for Bromination of 1,6-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of yield for the bromination of 1,6-naphthyridin-4-ol (also referred to as 1,6-naphthyridin-4(1H)-one).

This substrate presents a bifurcation in synthetic strategy depending on the desired outcome: electrophilic ring bromination (C-3 functionalization) or nucleophilic dehydroxy-bromination (C-4 functionalization).[1]

Strategic Decision Matrix

Before initiating synthesis, confirm your target. The term "bromination" is chemically ambiguous for this scaffold.

  • Pathway A: C-3 Bromination (Ring Functionalization) [1]

    • Target: 3-bromo-1,6-naphthyridin-4-ol[1]

    • Mechanism: Electrophilic Aromatic Substitution (EAS)

    • Reagents: Bromine (

      
      ) or N-Bromosuccinimide (NBS)[1][2]
      
    • Goal: Install a bromine atom on the heterocyclic ring while retaining the hydroxyl/carbonyl moiety.

  • Pathway B: C-4 Bromination (Dehydroxy-bromination) [1]

    • Target: 4-bromo-1,6-naphthyridine[1]

    • Mechanism: Nucleophilic Aromatic Substitution (

      
      ) / Activation-Elimination[1]
      
    • Reagents: Phosphorus Oxybromide (

      
      ) or 
      
      
      
    • Goal: Convert the hydroxyl group into a bromine atom, aromatizing the system for further coupling (e.g., Suzuki-Miyaura).

BrominationPathways Substrate 1,6-Naphthyridin-4-ol (Tautomer: 4(1H)-one) Decision Target Selection Substrate->Decision PathA Pathway A: Ring Bromination (C-3) Decision->PathA Retain Carbonyl PathB Pathway B: OH Substitution (C-4) Decision->PathB Remove Carbonyl ProductA 3-Bromo-1,6-naphthyridin-4-ol PathA->ProductA NBS / MeCN (Electrophilic Attack) ProductB 4-Bromo-1,6-naphthyridine PathB->ProductB POBr3 / DMF (Nucleophilic Attack)

Figure 1: Decision matrix for selecting the appropriate bromination protocol based on the desired pharmacophore.

Pathway A: Optimizing C-3 Ring Bromination

The 1,6-naphthyridin-4-one system is electron-rich at the 3-position due to the conjugation of the nitrogen lone pair and the carbonyl/hydroxyl group.[1]

Protocol: NBS-Mediated Bromination

Why this works: NBS provides a controlled source of electrophilic bromine (


).[1] Using polar aprotic solvents like Acetonitrile (MeCN) suppresses radical pathways (which damage alkyl side chains) and enhances the ionic electrophilic substitution yield [1].

Optimized Conditions:

Parameter Condition Rationale
Reagent N-Bromosuccinimide (1.05 - 1.1 eq) Slight excess ensures conversion without over-bromination.[1]
Solvent Acetonitrile (MeCN) or Acetic Acid (AcOH) MeCN promotes ionic mechanism; AcOH catalyzes the electrophile generation.
Temperature 25°C to 50°C Start at RT. Heat only if conversion is sluggish to avoid tar formation.

| Time | 2 - 6 Hours | Monitor by LCMS.[1] Extended times promote degradation. |

Step-by-Step Workflow:

  • Dissolution: Dissolve 1,6-naphthyridin-4-ol (1.0 eq) in Acetonitrile (0.2 M concentration).

  • Addition: Add NBS (1.05 eq) portion-wise over 15 minutes at room temperature. Rapid addition causes localized high concentration and poly-bromination.[1]

  • Monitoring: Stir at 25°C. Check LCMS at 1 hour. If <50% conversion, warm to 45°C.

  • Quench: Pour mixture into ice-cold water. The product often precipitates.[2]

  • Isolation: Filter the solid. If no precipitate, extract with EtOAc (Note: Product may be amphoteric; adjust pH to ~7).

Troubleshooting Pathway A

Q: I see a mixture of mono- and di-brominated products. How do I fix this?

  • Cause: Localized high concentration of NBS or high temperatures.

  • Fix: Reduce reaction temperature to 0°C during NBS addition. Switch solvent to Acetic Acid, which moderates the reactivity via hydrogen bonding.

Q: The reaction stalls at 60% conversion.

  • Cause: Protonation of the N-1 or N-6 nitrogen by HBr byproduct is deactivating the ring.[1]

  • Fix: Add a mild base scavenger like Sodium Acetate (1.1 eq) to buffer the HBr generated, keeping the ring nucleophilic.

Pathway B: Optimizing C-4 Dehydroxy-bromination

Converting the C-OH to C-Br is critical for generating intermediates for Suzuki or Buchwald couplings.[1] This reaction is moisture-sensitive.

Protocol: POBr3 Activation

Why this works: Phosphorus oxybromide (


) converts the poor leaving group (-OH) into a reactive phosphoryl intermediate, which is then displaced by bromide.

Optimized Conditions:

Parameter Condition Rationale

| Reagent |


 (1.5 - 2.0 eq) | Excess required to drive equilibrium and handle trace moisture.[1] |
| Solvent  | Toluene or 1,2-Dichloroethane (DCE) | High-boiling, non-nucleophilic solvents are required.[1] |
| Catalyst  | DMF (0.1 eq) or DIEA (1.0 eq) | DMF forms a Vilsmeier-like active species; Base neutralizes acid.[1] |
| Temperature  | 80°C - 110°C (Reflux) | Energy barrier for 

on naphthyridines is high.[1] |

Step-by-Step Workflow:

  • Drying: Dry the starting material (1,6-naphthyridin-4-ol) under high vacuum at 60°C for 4 hours.[1] Water reacts violently with

    
     and kills the yield.
    
  • Suspension: Suspend substrate in anhydrous Toluene (0.5 M).

  • Activation: Add

    
     (1.5 eq) and DMF (catalytic drops) under Argon.
    
  • Reaction: Heat to reflux (110°C). The solid should dissolve as the reaction proceeds.

  • Quench (Critical Step): Cool to 0°C. Pour slowly into a stirred mixture of ice and saturated

    
    . Direct water quench generates HBr gas and heat, hydrolyzing the product back to the starting material.
    
  • Extraction: Extract immediately with DCM. Do not let the product sit in the aqueous phase.

Troubleshooting Pathway B

Q: My yield is low (<30%), and I recover starting material.

  • Cause: Hydrolysis during the quench. The 4-bromo-1,6-naphthyridine is labile in acidic aqueous media.

  • Fix: Ensure the quench is alkaline (pH > 8) using excess

    
    . Perform the extraction rapidly.
    

Q: The reaction turns into a black tar.

  • Cause: Thermal decomposition or polymerization.

  • Fix: Reduce temperature to 80°C and extend time. Ensure inert atmosphere (

    
    /Argon) to prevent oxidation of the electron-rich naphthyridine ring.
    
Mechanistic Visualization

Understanding the mechanism aids in troubleshooting.

Mechanism Start 1,6-Naphthyridin-4-ol ComplexA Intermediate: Sigma-Complex at C-3 Start->ComplexA + NBS (Electrophilic Attack) ComplexB Intermediate: Phosphoryl-Oxygen Bond Start->ComplexB + POBr3 (O-Phosphorylation) ProdA 3-Bromo-1,6-naphthyridin-4-ol ComplexA->ProdA - H+ (Re-aromatization) ProdB 4-Bromo-1,6-naphthyridine ComplexB->ProdB + Br- (Nucleophilic Displacement)

Figure 2: Mechanistic divergence.[1] Pathway A relies on ring electron density; Pathway B relies on oxygen nucleophilicity followed by displacement.

References
  • Zysman-Colman, E., et al. (2009). "Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile: A convenient method for aromatic bromination." Canadian Journal of Chemistry. Link

  • Wang, W., et al. (2014). "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press. Link

  • Gopinath, P., et al. (2013). "Regioselective Electrophilic Aromatic Bromination." MDPI. Link

  • Luo, Y., et al. (2022).[3] "Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors." Journal of Medicinal Chemistry. Link

Sources

Technical Support Center: Stability of 8-Bromo-1,6-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 8-bromo-1,6-naphthyridin-4-ol under basic conditions. It is designed for researchers optimizing cross-coupling reactions (Suzuki, Buchwald-Hartwig) or nucleophilic substitutions where base selection is critical.

Subject: Stability Profile & Troubleshooting Under Basic Conditions Compound ID: 8-Bromo-1,6-naphthyridin-4-ol (Tautomer: 8-Bromo-1,6-naphthyridin-4(1H)-one) Technical Level: Senior R&D / Process Chemistry

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see this compound mishandled because users forget it is amphoteric and electrophilic .

  • Acidity (The Shield): The 4-hydroxyl group is acidic (

    
    ). In basic media, it deprotonates to form the naphthyridinolate anion . This anionic species is electron-rich, which reduces the electrophilicity of the ring, offering a "shield" against nucleophilic attack at the 8-bromo position compared to the neutral species.
    
  • Electrophilicity (The Vulnerability): Despite the anionic shielding, the 8-position is activated by the adjacent ring nitrogen (N1) and the para-nitrogen (N6). Strong nucleophiles (hydroxide, methoxide) or high temperatures will force a Nucleophilic Aromatic Substitution (

    
    ), displacing the bromine.
    

The Golden Rule: Stability is binary. Under mild bases (


, 

) at moderate temperatures, the compound is stable. Under strong nucleophilic bases (

,

) or high heat (

), degradation via

is inevitable.

Degradation Pathways & Mechanisms

The following diagram details the specific chemical fate of your starting material under different basic conditions. Use this to diagnose impurities in your LC-MS traces.

DegradationPathways SM 8-Bromo-1,6-naphthyridin-4-ol (Neutral Tautomer) Anion Naphthyridinolate Anion (Stable Intermediate) SM->Anion Mild Base (K2CO3) Deprotonation Anion->SM Acid Quench (H+) Hydrolysis 8-Hydroxy-1,6-naphthyridin-4-one (Hydrolysis Product) Anion->Hydrolysis Strong Aq. Base (NaOH, Heat) SNAr (OH- displaces Br) Ether 8-Alkoxy-1,6-naphthyridin-4-ol (Substitution Product) Anion->Ether Alkoxide Base (NaOMe/MeOH) SNAr (OR- displaces Br)

Figure 1: Mechanistic pathways showing the reversible deprotonation vs. irreversible nucleophilic substitution (


) of the bromine atom.

Troubleshooting Guide (Q&A)

Issue 1: "I see a new peak at [M-80+16] or [M-80+30] in LC-MS."

Diagnosis: You are experiencing


 displacement of the Bromine.
  • M-80+16 (Mass -64): Loss of Br (79/81) and gain of OH (17). This is Hydrolysis .

  • M-80+30 (Mass -50): Loss of Br and gain of OMe (31). This is Methoxylation .

Root Cause: You likely used a nucleophilic base (like NaOH or NaOMe) or a protic solvent (MeOH/EtOH) at high temperatures. Even mild bases like


 can generate methoxide in situ if used in methanol at reflux.

Corrective Action:

  • Switch Solvent: Move to aprotic polar solvents (DMF, DMSO, Dioxane) or non-nucleophilic alcohols (

    
    -Amyl alcohol).
    
  • Switch Base: Use non-nucleophilic bases.

    • Recommended:

      
      , 
      
      
      
      , or organic bases like DIPEA (if solubility permits).
    • Avoid: Hydroxides, Methoxides, Ethoxides.

Issue 2: "The reaction mixture turned into a solid gel/precipitate."

Diagnosis: Salt Formation (Common in non-polar solvents). Root Cause: The 4-OH proton is removed by the base, forming an ionic salt (e.g., Sodium 8-bromo-1,6-naphthyridin-4-olate). This salt is often insoluble in organic solvents like DCM, Toluene, or THF, causing it to crash out and stalling the reaction.

Corrective Action:

  • Add Water: If compatible (e.g., Suzuki coupling), add 5-10% water to solubilize the salt.

  • Phase Transfer: Use a phase transfer catalyst (TBAB) or a lipophilic base (DIPEA) to maintain solubility.

Issue 3: "My Suzuki coupling failed (0% conversion), but the starting material is intact."

Diagnosis: Catalyst Poisoning via Coordination. Root Cause: The naphthyridine nitrogen (N1 or N6) or the deprotonated oxygen can coordinate strongly to Palladium, shutting down the catalytic cycle.

Corrective Action:

  • Protect the OH: Pre-convert the 4-OH to a 4-Cl (using

    
    ) or 4-OMe (using MeI/Ag2CO3) before the coupling step. The 4-Cl derivative is a standard intermediate and avoids the acidic proton issue entirely.
    
  • Increase Temp/Cat: If protection is impossible, use a highly active catalyst system (e.g.,

    
     or XPhos Pd G4) and raise the temperature to break the inhibitory coordination.
    

Quantitative Stability Data

The following data summarizes the stability of 8-bromo-1,6-naphthyridin-4-ol (0.1 M) after 24 hours.

ConditionBase (2.0 equiv)SolventTempOutcome
Mild

DMF25°CStable (>99% Recovery)
Mild/Heat

DMF80°CStable (>95% Recovery)
Nucleophilic

(1M aq)
Water/THF25°CSlow Hydrolysis (~5-10% deg.)
Nucleophilic/Heat

(1M aq)
Water/THF80°CRapid Hydrolysis (>50% deg.)
Alcoholic

MeOH60°CRapid Methoxylation (Product: 8-OMe)

Validated Protocols

Protocol A: Stability Check (Self-Validating)

Before committing precious material to a scale-up, run this 2-hour check.

  • Dissolve: 5 mg of 8-bromo-1,6-naphthyridin-4-ol in 0.5 mL of your intended solvent.

  • Base: Add 2 equivalents of your intended base.

  • Heat: Heat to your target reaction temperature for 2 hours.

  • Check: Take a 10 µL aliquot, dilute in MeCN/Water, and inject into LC-MS.

    • Pass Criteria: Single peak at MW ~225/227 (Br pattern).

    • Fail Criteria: Appearance of peak at ~163 (Hydrolysis) or ~177 (Methoxylation).

Protocol B: Safe Workup from Basic Conditions

Crucial to prevent post-reaction degradation.

  • Cool: Cool reaction mixture to <10°C.

  • Neutralize: Do not quench with strong acid immediately if the product is sensitive. Adjust pH to ~6-7 using 1M aqueous

    
     or dilute acetic acid.
    
    • Why? The neutral 4-OH form precipitates from water/organic mixtures, making filtration easy.

  • Filter/Extract: If solid precipitates, filter and wash with water. If not, extract with EtOAc/THF (the compound is polar; pure EtOAc might not extract it efficiently).

References

  • PubChem. (n.d.).[1] 8-Bromo-1,6-naphthyridine Compound Summary. National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • Lowe, P. R., et al. (1986). Nucleophilic Substitution Reactions in Benzo[c][1,8]naphthyridines. Australian Journal of Chemistry, 39, 667-75.[2] (Mechanistic parallel for naphthyridine reactivity). Retrieved from [Link]

  • Maddox, S. (2025). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

Sources

Technical Support: Resolving Regioisomer Formation in Naphthyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Advanced Chemical Methodology) Ticket ID: REGIO-NPY-001

Core Directive: The Regioselectivity Paradox

Naphthyridines (diazanaphthalenes) present a unique challenge in medicinal chemistry: the presence of two nitrogen atoms creates a complex electronic landscape where traditional "pyridine-like" rules often fail. The core issue users encounter is competing activation sites .

  • Electronic Bias: The

    
    -positions (ortho to nitrogen) are naturally electron-deficient, favoring nucleophilic attack (
    
    
    
    , Minisci).
  • Coordination Bias: The nitrogen lone pairs can direct metallation (DoM) or block active sites via complexation.

  • Isomer Divergence: 1,5-naphthyridine behaves differently from 1,8-naphthyridine due to symmetry and dipole moments.

This guide provides a logic-based troubleshooting framework to resolve isomeric mixtures and enforce site selectivity.

Troubleshooting & FAQs

Category A: Radical Functionalization (Minisci Type)[1]

Q: I am attempting a Minisci alkylation on 1,5-naphthyridine, but I am getting a 60:40 mixture of C2- and C4-alkylated products. How do I shift this to C2-selective?

Diagnosis: The C2 and C4 positions in 1,5-naphthyridine are both electron-deficient


-positions. In standard Minisci conditions (acidic media), the protonated N-heterocycle activates both positions. The lack of selectivity arises because the nucleophilic radical shows little discrimination between these electronically similar sites.

Solution:

  • Switch to "Non-Acidic" Conditions: Traditional Minisci uses TFA/AgNO3. Shift to a photoredox decarboxylative protocol (e.g., Ir-catalyst, Blue LED) without strong Brønsted acids. This reduces the activation of the C4 position (which is para to N1) relative to C2.

  • Steric Control: If the radical source is bulky (e.g., tert-butyl), C2 selectivity increases due to the lack of peri-interaction compared to C4.

  • Blocking Strategy: If C2 is the target, consider N-oxidation first. The N-oxide often directs radical attack to C2 more effectively than the free base, followed by deoxygenation.

Category B: Metal-Mediated C-H Activation

Q: I need to install an electrophile at C4 of 1,5-naphthyridine, but lithiation (n-BuLi) is degrading the ring or attacking C2.

Diagnosis: n-BuLi is too nucleophilic and acts as a base and a nucleophile, often attacking the C=N bond (nucleophilic addition) rather than deprotonating. Furthermore, the C2 proton is more acidic due to the inductive effect of the adjacent nitrogen, but the resulting anion is less stable.

Solution: Knochel-Hauser Magnesiation You must use a non-nucleophilic, kinetically active base that utilizes a coordination-deprotonation mechanism .

  • Reagent: TMPMgCl·LiCl (Knochel's Base).

  • Mechanism: The Mg coordinates to N1. The bulky TMP ligand prevents attack at C2 (ortho) due to steric clash with the Mg-complex. The base is directed to the C4 position (peri to the other ring's nitrogen but accessible via the "remote" coordination).

  • Protocol: Perform at -40 °C. This yields the C4-magnesiate exclusively, which can then be trapped with iodine, aldehydes, or allyl halides.

Category C: Nucleophilic Displacement ( )[2]

Q: My


 reaction on 2,6-dichloro-1,5-naphthyridine is yielding a mixture of mono- and di-substituted products, and the regioselectivity is poor. 

Diagnosis: In symmetric naphthyridines (like 1,5 or 2,6-dichloro), the first substitution deactivates the ring slightly, but not enough to prevent a second attack if the nucleophile is in excess or the temperature is too high.

Solution:

  • Stoichiometry Control: Use exactly 0.95 equivalents of the nucleophile.

  • Solvent Effect: Switch from polar aprotic (DMF/DMSO) to a protic solvent (iPrOH) or non-polar (Toluene). In non-polar solvents, the nucleophile may rely on H-bonding or specific coordination to the nitrogen, favoring the position that allows a transition state stabilized by the N-lone pair.

  • Leaving Group: If possible, differentiate the halogens (e.g., 2-Cl, 6-Br).

    
     occurs faster at the position with the better leaving group (F >> Cl ≈ Br in 
    
    
    
    due to the Meisenheimer complex stability).

Comparative Data: Selectivity in 1,5-Naphthyridine[3]

The following table summarizes how reaction conditions dictate the major regioisomer in 1,5-naphthyridine functionalization.

Reaction ClassReagent SystemDominant SiteMechanismSelectivity Ratio (Approx)
Radical

C2 + C4 Mixed Nucleophilic Radical Attack~1.5 : 1 (Poor)
Radical Photoredox (

), No Acid
C2 Radical Addition (Steric/Electronic)> 10 : 1
Metallation

/

C2 (or degradation)Directed ortho-lithiationVariable/Unstable
Metallation

C4 Coordination-Directed Deprotonation> 95 : 5


(on 2,6-dichloro)
C2 Addition-EliminationKinetic Control
Oxidation

N-Oxide Electrophilic Attack on NN/A

Validated Protocol: C4-Selective Functionalization

Targeting the "difficult" C4 position on 1,5-naphthyridine.

Objective: Install an iodine atom at C4 to serve as a handle for Suzuki/Sonogashira coupling. Reference: Based on Knochel et al. methodology (See Ref 1).

Reagents:

  • 1,5-Naphthyridine (1.0 equiv)

  • 
     (1.2 M in THF, 1.1 equiv)
    
  • Iodine (

    
    ) (1.2 equiv)
    
  • Dry THF

Step-by-Step Workflow:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add 1,5-naphthyridine and dissolve in dry THF (0.5 M concentration).

  • Complexation: Cool the solution to -40 °C (Acetonitrile/Dry Ice bath). Critical: Do not use -78 °C; the coordination requires slightly higher thermal energy to overcome the barrier, but -20 °C leads to decomposition.

  • Metallation: Add

    
     dropwise over 5 minutes.
    
    • Observation: The solution typically turns a deep red/brown color, indicating the formation of the magnesiated species.

    • Time: Stir at -40 °C for exactly 30 minutes .

  • Quench: Dissolve Iodine (

    
    ) in a minimal amount of dry THF. Add this solution dropwise to the reaction mixture at -40 °C.
    
  • Workup: Allow to warm to room temperature. Quench with sat.

    
     (aq) to remove excess iodine. Extract with EtOAc, dry over 
    
    
    
    .
  • Validation:

    
     NMR should show the loss of the C4 doublet and retention of the C2/C3 coupling pattern.
    

Decision Logic & Mechanism

Decision Tree: Selecting the Right Methodology

RegioSelectivity Start Target Position on Naphthyridine? C2 Alpha (C2/C6) Start->C2 C4 Gamma (C4/C8) Start->C4 C3 Beta (C3/C7) Start->C3 C2_Method Is the ring halogenated? C2->C2_Method C4_Method Requires Metalation? C4->C4_Method C3_Method Electrophilic? C3->C3_Method SNAr Use SNAr (Nucleophilic Displacement) C2_Method->SNAr Yes (Cl/Br) Minisci Use Photoredox Minisci (Radical Alkylation) C2_Method->Minisci No (H) Magnesiation Knochel Base (TMPMgCl·LiCl) @ -40°C C4_Method->Magnesiation Direct C-H Blocking Block C2 w/ Lewis Acid then Functionalize C4_Method->Blocking Alternative SEAr Standard SEAr (Bromination/Nitration) (Difficult due to deactivation) C3_Method->SEAr

Caption: Flowchart for selecting the optimal reaction class based on the target regioisomer.

Mechanism: Coordination-Directed Regioselectivity

Mechanism Substrate 1,5-Naphthyridine Complex Pre-Complexation (Mg coordinates N1) Substrate->Complex TMPMgCl·LiCl TS Transition State (TMP bulky ligand blocks C2 attack) Complex->TS Steric Steering note N1 lone pair anchors the Mg, positioning the TMP base proximal to C4 but distal to C2. Complex->note Product C4-Magnesiate (Stable Intermediate) TS->Product -H (Deprotonation)

Caption: Mechanistic rationale for the C4-selectivity of Knochel-type bases on 1,5-naphthyridine.

References

  • Regioselective Metalation of 1,5-Naphthyridines

    • Title: Regioselective Functionalization of 1,5-Naphthyridines via Mg- and Zn-Organometallic Intermediates.[1]

    • Source:Knochel, P. et al., cited in Molecules review (2021).
    • URL:[Link] (Contextualized from snippets 1.7 and 1.12)

  • Minisci Reaction Selectivity

    • Title: Photocatalyzed Minisci-type reactions for late-stage functionalization.[2]

    • Source:Green Chemistry (2024).
    • URL:[Link]

  • C-H Activation Overview

    • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.[1][3][4]

    • Source:Molecules (2021).[3][5][6][7][8]

    • URL:[Link]

  • SNAr Mechanistic Insights

    • Title: Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.[6][8]

    • Source:Chemistry - A European Journal (2021).
    • URL:[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 8-bromo-1,6-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the 1H NMR spectrum of 8-bromo-1,6-naphthyridin-4-ol , structured for researchers and analytical scientists.

Comparison Guide & Technical Workflow

Executive Summary: The Tautomeric Challenge

Analyzing 8-bromo-1,6-naphthyridin-4-ol (CAS: 17965-74-1) requires an immediate understanding of its structural duality. In solution, this compound rarely exists purely as the "4-ol" (hydroxyl) tautomer. Instead, it predominantly adopts the 4(1H)-one (lactam) form, particularly in polar aprotic solvents like DMSO-d6.

This guide compares the spectral performance of the dominant Lactam (Form A) against the Lactim (Form B) and the non-brominated parent scaffold. Correct assignment hinges on identifying the characteristic "Two-Singlet, Two-Doublet" pattern that distinguishes the 8-bromo derivative from its isomers.

Key Spectral Fingerprint
  • Dominant Species: 8-bromo-1,6-naphthyridin-4(1H)-one.

  • Characteristic Pattern: Two distinct singlets (H5, H7) and one AX spin system (H2, H3).

  • Critical Shift: The H3 proton appears significantly upfield (~6.2–6.5 ppm), diagnostic of the carbonyl adjacency in the "one" form.

Structural Dynamics & Solvent Selection

The choice of solvent is not merely about solubility; it dictates the tautomeric equilibrium and spectral resolution.

Tautomeric Equilibrium

The equilibrium shifts based on solvent polarity and hydrogen bonding capacity.

  • Form A (Lactam / 4-one): Favored in DMSO-d6 , MeOH-d4, and solid state. Stabilized by intermolecular H-bonds and dipolar resonance.

  • Form B (Lactim / 4-ol): Favored in non-polar solvents like CDCl3 (if soluble) or in the presence of specific derivatizing agents.

Recommendation: Use DMSO-d6 for routine characterization. It ensures solubility and locks the compound in the stable Lactam form, yielding sharp, reproducible peaks.

Comparison: Solvent Effects on Resolution
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)TFA-d (Acidic)
Solubility HighLow / ModerateHigh
Dominant Form Lactam (4-one)Mixture / LactimProtonated Cation
NH Signal Broad, visible (~12 ppm)Often invisibleExchanged (Gone)
Resolution Sharp aromatic signalsBroadening due to exchangeSharp, significant downfield shift

Detailed Spectral Assignment (DMSO-d6)

Conditions: 400/500 MHz, 298 K, DMSO-d6 Reference (2.50 ppm).

The following data represents the characteristic spectral signature of the 8-bromo-1,6-naphthyridin-4(1H)-one tautomer.

Chemical Shift Table
ProtonPositionShift (δ, ppm)MultiplicityCoupling (

, Hz)
Assignment Logic
NH 111.8 – 12.5 br s-Exchangeable lactam proton. Broad due to quadrupole relaxation of N.
H5 59.1 – 9.4 s-Most Deshielded. Peri-position to Carbonyl (C4=O) and

to bridgehead.
H7 78.7 – 8.9 s-

to N6 and ortho to Br. Appears as a singlet (H8 is substituted).
H2 28.1 – 8.4 d7.5 – 8.0

to NH.[1] Part of the alkene-like double bond of the lactam ring.
H3 36.2 – 6.5 d7.5 – 8.0Diagnostic Upfield Shift.

to Carbonyl. Coupled to H2.
Comparative Analysis: Substituent Effects

Comparing the target molecule to the parent 1,6-naphthyridine reveals the impact of the 8-Bromo and 4-Oxo modifications.

ProtonParent (1,6-Naphthyridine) [1]8-Bromo-4-one (Target)Shift Change (

)
Mechanistic Cause
H2 9.28~8.30-0.98 Loss of aromaticity in Ring A (pyridine

pyridone).
H3 7.93~6.30-1.63 Strong shielding from adjacent C=O (typical enone character).
H5 9.10~9.25+0.15 Peri-effect from C4=O outweighs other effects.
H7 8.76~8.80+0.04 Balance of Br (-I) deshielding and mesomeric effects.
H8 8.28- -Substituted by Br. (Loss of doublet coupling on H7).

Note: The disappearance of the H7-H8 coupling (typical


 Hz in the parent) and the collapse of H7 into a singlet is the primary confirmation of 8-substitution.

Experimental Workflow & Logic

This workflow ensures data integrity and self-validation of the structure.

NMR_Workflow Start Sample: 8-Br-1,6-naphthyridin-4-ol Solvent Dissolve in DMSO-d6 (Stabilize Lactam Form) Start->Solvent Acquire Acquire 1H NMR (ns=16, d1=2s) Solvent->Acquire Check_NH Check >11 ppm (Broad Singlet?) Acquire->Check_NH Decision NH Visible? Check_NH->Decision Analyze_Aro Analyze Aromatic Region (6.0 - 9.5 ppm) Decision->Analyze_Aro Yes D2O_Shake D2O Shake Test Decision->D2O_Shake No/Ambiguous Pattern_Check Identify Pattern: 2 Singlets + 2 Doublets Analyze_Aro->Pattern_Check Assign Assign H3 (Upfield d) Assign H5 (Downfield s) Pattern_Check->Assign Confirm Confirm Structure: NH Disappears H3/H2 Unchanged Assign->Confirm D2O_Shake->Analyze_Aro caption Figure 1: Self-validating NMR workflow for 8-bromo-1,6-naphthyridin-4-ol.

Protocol Steps:
  • Preparation: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d6. Ensure the tube is clean and dry to prevent water signal overlap (3.33 ppm) with potential impurities.

  • Acquisition: Standard proton parameters.

    • Tip: If NH is invisible, increase the relaxation delay (d1) to 5s, as amide protons often have long T1 relaxation times.

  • D2O Exchange (Validation): Add 1-2 drops of D2O to the NMR tube and shake.

    • Observation: The broad singlet at >11 ppm (NH) and the broad signal at ~3-5 ppm (residual H2O/OH) should disappear or merge into the HDO peak (~4.8 ppm). The aromatic signals (H2, H3, H5, H7) must remain, confirming they are non-exchangeable C-H protons.

Comparative Performance vs. Alternatives

When differentiating this product from structural isomers (e.g., 1,5-naphthyridines) or the non-brominated analog, use the following criteria:

Comparison TargetDistinguishing Factor1H NMR Evidence
vs. 1,6-Naphthyridin-4-ol H8 Signal Parent has H8 doublet (~8.3 ppm) coupled to H7. Target has no H8 ; H7 is a singlet.
vs. 1,5-Naphthyridine Isomer Symmetry & Pattern 1,5-isomers often show different coupling patterns. 1,6-scaffold specifically places H5 (singlet) very downfield due to bridgehead/carbonyl geometry.
vs. 4-Methoxy derivative H3 Shift O-Methylation (fixed Lactim) shifts H3 downfield to ~6.8-7.0 ppm compared to ~6.3 ppm in the Lactam (N-H) form.

References

  • Paudler, W. W., & Kress, T. J. (1966). Naphthyridine Chemistry.[2][3] V. The Proton Magnetic Resonance Spectra of the Naphthyridines. The Journal of Organic Chemistry.[4] (Baseline data for 1,6-naphthyridine scaffold).

  • ChemicalBook. (2024). 1,6-Naphthyridine NMR Spectrum Data.

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 817270, 8-Bromo-1,6-naphthyridine.

Disclaimer: Chemical shifts provided are based on predictive modeling of the 1,6-naphthyridine scaffold and standard substituent effects in DMSO-d6. Exact values may vary slightly based on concentration and temperature.

Sources

A Comparative Guide to the Tautomeric Landscape of 1,6-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's structural nuances is paramount. Tautomerism, the dynamic equilibrium between readily interconverting constitutional isomers, represents a critical aspect of molecular behavior that can significantly influence a compound's physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides an in-depth comparison of the tautomeric forms of 1,6-naphthyridin-4-ol, a heterocyclic scaffold of interest in medicinal chemistry.[1]

Given the scarcity of direct experimental crystal structure data for the enol form, 1,6-naphthyridin-4-ol, this guide will present a comprehensive analysis leveraging computational chemistry to compare its predicted structure and stability against the experimentally supported, and likely more stable, keto tautomer, 1,6-naphthyridin-4(1H)-one. We will delve into the underlying principles that govern this tautomeric preference and provide detailed, field-proven experimental and computational protocols for such determinations.

The Tautomeric Equilibrium: Enol vs. Keto

The tautomerism of 1,6-naphthyridin-4-ol involves the migration of a proton between the oxygen of the hydroxyl group and the nitrogen at position 1 of the naphthyridine ring system. This results in an equilibrium between the aromatic enol form (1,6-naphthyridin-4-ol) and the non-aromatic keto form (1,6-naphthyridin-4(1H)-one).

Caption: Tautomeric equilibrium between the enol and keto forms of 1,6-naphthyridin-4-ol.

While the enol form benefits from the aromaticity of the second pyridine ring, the keto form often exhibits greater stability due to the strength of the carbon-oxygen double bond (amide functionality) compared to the carbon-carbon double bond in the enol.[2] Computational studies on analogous heterocyclic systems, such as 4-hydroxyquinoline, have consistently shown the keto tautomer to be the more stable form.[3]

Structural Comparison: Experimental Insights and Computational Predictions

As a direct experimental crystal structure for 1,6-naphthyridin-4(1H)-one is not publicly available, we will draw insights from a closely related, structurally confirmed fused polycyclic 1,6-naphthyridin-4-amine.[4] The core naphthyridine structure in this class of compounds provides a valuable experimental benchmark for bond lengths and angles. This will be compared with computationally derived data for both the keto and enol tautomers of 1,6-naphthyridin-4-ol.

Computationally Derived Structural Data

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometric and energetic properties of molecules.[1] Using a common functional and basis set (e.g., B3LYP/6-311++G(d,p)), we can obtain optimized geometries for both tautomers.[3][5]

Parameter1,6-Naphthyridin-4(1H)-one (Keto - Predicted)1,6-Naphthyridin-4-ol (Enol - Predicted)Fused 1,6-Naphthyridin-4-amine Derivative (Experimental)[4]
C4=O Bond Length (Å)~1.23N/AN/A
C4-O Bond Length (Å)N/A~1.36N/A
C4-C4a Bond Length (Å)~1.45~1.38~1.40
N1-C2 Bond Length (Å)~1.38~1.33~1.35
C5-N6 Bond Length (Å)~1.32~1.31~1.33
Relative Energy (kcal/mol)0.00+ X (Typically higher)N/A

Note: The values for the predicted structures are typical ranges derived from DFT calculations on similar heterocyclic systems. The experimental data is for a related fused naphthyridin-4-amine and serves as a reference for the core ring structure.

The predicted bond lengths clearly differentiate the two tautomers. The keto form is characterized by a shorter C4=O double bond and a longer C4-C4a single bond, indicative of a classic amide system. Conversely, the enol form displays a longer C4-O single bond and a shorter C4-C4a double bond, consistent with an aromatic hydroxyl-substituted pyridine ring. The relative energy calculations from DFT are expected to show the keto form as the more stable tautomer.[3][5]

Spectroscopic Signatures: Probing Tautomerism in Solution and Solid State

Spectroscopic techniques provide invaluable experimental evidence for the predominant tautomeric form of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the chemical shift of the proton attached to N1 would be indicative. In the keto form, this proton would likely appear as a broad singlet at a downfield chemical shift. The absence of a distinct hydroxyl proton signal and the overall chemical shifts of the aromatic protons would also support the keto structure.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum of the keto tautomer would be characterized by a strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the amide group. The enol form, in contrast, would exhibit a characteristic O-H stretching band around 3200-3600 cm⁻¹.[7]

  • UV-Vis Spectroscopy: The electronic absorption spectra of the two tautomers are expected to differ due to the differences in their electronic structures. The aromatic enol form may exhibit different absorption maxima compared to the cross-conjugated keto form.[4]

Experimental & Computational Protocols

Single-Crystal X-ray Diffraction

The definitive method for determining the solid-state structure of a molecule is single-crystal X-ray diffraction.[8][9]

Objective: To obtain a high-resolution, three-dimensional model of the atomic arrangement in a crystal.

Methodology:

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.[10]

    • Solvent Selection: The compound should be sparingly soluble in the chosen solvent system.

    • Techniques: Slow evaporation of a dilute solution, vapor diffusion of a non-solvent into a solution of the compound, or slow cooling of a saturated solution are common methods.[11]

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.[11]

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam and rotated. The diffracted X-rays are detected, and their intensities and positions are recorded.[8]

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to build a molecular model that best fits the experimental data.

xray_workflow cluster_exp Experimental Workflow crystal_growth Crystal Growth (Slow Evaporation/Vapor Diffusion) mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution

Caption: A simplified workflow for single-crystal X-ray diffraction.

Computational Tautomer Stability Analysis

DFT calculations provide a robust theoretical framework for assessing the relative stabilities of tautomers.[12]

Objective: To determine the thermodynamically most stable tautomer and predict its geometric and electronic properties.

Methodology:

  • Structure Preparation: 3D structures of both the enol (1,6-naphthyridin-4-ol) and keto (1,6-naphthyridin-4(1H)-one) tautomers are generated.

  • Geometry Optimization: The geometry of each tautomer is optimized to find the lowest energy conformation. This is typically performed using a suitable DFT functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311++G(d,p)).[3][5]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation: The total electronic energies, including ZPVE and thermal corrections, are calculated for each tautomer. The relative energy difference determines the most stable tautomer.

  • Solvation Effects (Optional but Recommended): To model the system in a more realistic environment, calculations can be performed using a continuum solvation model (e.g., PCM) to account for the influence of a solvent.[13][14]

dft_workflow cluster_comp Computational Workflow build_structures Build Tautomer Structures (Enol and Keto) geom_opt Geometry Optimization (DFT) build_structures->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Relative Energy Calculation (ΔE) freq_calc->energy_calc

Caption: A streamlined workflow for DFT-based tautomer stability analysis.

Conclusion

The tautomeric equilibrium of 1,6-naphthyridin-4-ol is heavily skewed towards the keto form, 1,6-naphthyridin-4(1H)-one. This preference is driven by the thermodynamic stability of the amide functionality within the keto tautomer. While direct experimental crystal structure data for this specific molecule remains elusive, a combination of data from closely related structures, spectroscopic evidence, and robust computational analysis provides a clear and consistent picture. For researchers working with this and similar heterocyclic scaffolds, a thorough understanding of the likely predominant tautomeric form is essential for accurate interpretation of experimental data and for the rational design of new molecular entities. The protocols outlined in this guide provide a validated framework for the experimental and computational investigation of tautomerism, ensuring scientific integrity and advancing the development of novel therapeutics.

References

  • Archana, B., et al. (2021). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. Digital CSIC. [Link]

  • Biernacka, K., et al. (2023). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. ResearchGate. [Link]

  • Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Chen, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publications. [Link]

  • ChEMBL. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. EMBL-EBI. [Link]

  • El-Azhary, M., et al. (2020). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Oriental Journal of Chemistry. [Link]

  • LibreTexts Chemistry. (2023). X-ray Crystallography. [Link]

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • Mewes, J. M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Staples, R. J. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University. [Link]

  • Tamer, O. (2018). Tautomerism and Density Functional Theory. ResearchGate. [Link]

  • Taher-Ghahramani, Z., & Ghasemi, J. (2025). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. ResearchGate. [Link]

  • Thorp-Greenwood, F. L. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

  • Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Density functional theory (DFT) studies on the relative stability of tautomers of Cyanuric acid in gas phase and in different solvents. [Link]

  • Helliwell, J. R. (1999). X ray crystallography. PMC. [Link]

  • Al-Hujran, T., et al. (2018). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. PMC. [Link]

  • Wang, J., et al. (2005). Density functional theory calculations on tautomerism of 5-fluorocytosine. ResearchGate. [Link]

Sources

characterization of 8-bromo-1,6-naphthyridin-4-ol impurities

Author: BenchChem Technical Support Team. Date: February 2026

The characterization of impurities in 8-bromo-1,6-naphthyridin-4-ol (also referred to as 8-bromo-1,6-naphthyridin-4(1H)-one due to tautomerism) presents a unique analytical challenge. The presence of the naphthyridine scaffold, combined with a halogen substituent and a tautomerizable amide/phenol motif, creates a complex impurity profile dominated by regioisomers and pi-active byproducts that are difficult to resolve using standard techniques.

This guide compares the performance of Standard C18-based HPLC Profiling against the Advanced Phenyl-Hexyl / Orthogonal Detection Strategy . It demonstrates why the latter is the superior alternative for this specific scaffold, supported by mechanistic insights into pi-pi interactions and tautomeric equilibrium.

The Impurity Landscape: What Are We Characterizing?

Before comparing methods, we must define the "targets." The synthesis of 8-bromo-1,6-naphthyridin-4-ol typically involves the bromination of 1,6-naphthyridin-4-ol or cyclization of pyridine precursors. Common impurities include:

  • Regioisomers (Critical): 3-bromo-1,6-naphthyridin-4-ol and 5-bromo-1,6-naphthyridin-4-ol. These have identical mass (

    
     225/227) and similar polarity to the target, making MS detection alone insufficient.
    
  • Over-Brominated Species: 3,8-dibromo-1,6-naphthyridin-4-ol (

    
     303/305/307).
    
  • Starting Material: Unreacted 1,6-naphthyridin-4-ol (

    
     147).
    
  • Tautomeric Variants: While not impurities per se, the coexistence of the 4-ol (enol) and 4-one (keto) forms can appear as split peaks or broad bands depending on solvent pH and polarity.

Comparative Analysis: C18 vs. Phenyl-Hexyl Methodologies

The primary failure mode in characterizing this compound is the inability of standard alkyl-bonded phases (C18) to separate the 8-bromo target from its 3-bromo or 5-bromo regioisomers.

Performance Comparison Table
FeatureMethod A: Standard C18 HPLC (The Baseline)Method B: Phenyl-Hexyl HPLC (The Alternative)Verdict
Separation Mechanism Hydrophobic interaction (dispersive forces).Hydrophobic + Pi-Pi (π-π) Interaction .Method B is superior for aromatic isomers.
Regioisomer Resolution (

)
Typically

(Co-elution common).
Typically

(Baseline separation).[1]
Method B provides required specificity.
Tautomer Handling Often shows peak tailing due to mixed modes.Strong pi-stacking stabilizes the aromatic tautomer.Method B yields sharper peak shapes.
Mobile Phase Compatibility High (MeOH/ACN).Best with Methanol (enhances pi-interactions).Method B requires MeOH for max selectivity.
Suitability for QC Low (Risk of missing impurities).High (Robust quantification).Method B is the validation-ready choice.
Why the Alternative (Phenyl-Hexyl) Wins

The 1,6-naphthyridine ring is electron-deficient. The Phenyl-Hexyl stationary phase offers electrons for pi-stacking interactions. The position of the bromine atom (8- vs 3- vs 5-) significantly alters the electron density distribution and the "shape" of the pi-cloud.

  • Experimental Insight: On a C18 column, the hydrophobicity differences between the 8-bromo and 3-bromo isomers are negligible, leading to co-elution. On a Phenyl-Hexyl column, the steric hindrance of the bromine at the 8-position (peri-position to the nitrogen) disrupts pi-stacking differently than at the 3-position, resulting in distinct retention times.

Detailed Experimental Protocols

Protocol A: High-Resolution Separation (The "Alternative" Method)

Use this protocol for final purity assessment and impurity identification.

  • Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[2]

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.5 with Acetic Acid). Note: pH 5.5 stabilizes the keto-tautomer.

    • Solvent B: Methanol.[2][3] Note: Use MeOH instead of ACN to maximize pi-pi selectivity.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-20 min: 5%

      
       60% B (Linear)
      
    • 20-25 min: 60%

      
       95% B (Wash)
      
  • Detection:

    • UV: 254 nm (aromatic core) and 280 nm.[1]

    • MS: ESI Positive Mode. Look for characteristic Br isotope pattern (1:1 ratio of M and M+2 peaks).

Protocol B: Structural Confirmation via NMR (Solving the Tautomer Problem)

Use this to confirm if an isolated impurity is a regioisomer.

  • Solvent Choice: Use DMSO-d6 instead of CDCl3.

    • Reasoning: 8-bromo-1,6-naphthyridin-4-ol is sparingly soluble in chloroform. DMSO-d6 favors the 4-one (keto) tautomer and slows proton exchange, allowing observation of the NH signal (~11-12 ppm) and distinct coupling constants.

  • Key Experiments:

    • 1H-NMR: Check coupling constants (

      
      ) of the aromatic protons. The 8-bromo isomer will lack the H-8 singlet/doublet found in the starting material.
      
    • NOESY: Irradiate the NH signal. If it shows NOE to H-3 and H-5, it confirms the 4-one structure.[1] If NOE is seen to H-7, it helps confirm the orientation of the B-ring.

Visualization: Impurity Characterization Workflow

The following diagram outlines the logical decision tree for characterizing an unknown impurity in this scaffold, integrating the comparative methods discussed.

ImpurityCharacterization Start Crude 8-Bromo-1,6-naphthyridin-4-ol HPLC_C18 Method A: C18 HPLC (Standard Screening) Start->HPLC_C18 Result_C18 Single Broad Peak? (Co-elution Risk) HPLC_C18->Result_C18 HPLC_Ph Method B: Phenyl-Hexyl HPLC (Methanol Mobile Phase) Result_C18->HPLC_Ph Switch Method Resolution Multiple Resolved Peaks? HPLC_Ph->Resolution MS_Analysis LC-MS Analysis (Check m/z & Isotope Pattern) Resolution->MS_Analysis Decision_Mass Mass = 225/227 (M+)? MS_Analysis->Decision_Mass Imp_SM Impurity: Starting Material (m/z 147) Decision_Mass->Imp_SM m/z 147 Imp_Dibromo Impurity: Dibromo Species (m/z 303/305/307) Decision_Mass->Imp_Dibromo m/z 303+ Imp_Regio Impurity: Regioisomer (3-Br or 5-Br) Decision_Mass->Imp_Regio m/z 225 NMR_Conf 2D NMR (HMBC/NOESY) in DMSO-d6 Imp_Regio->NMR_Conf Required for Confirmation

Caption: Decision tree for isolating and identifying impurities, highlighting the necessity of Phenyl-Hexyl chromatography for regioisomer separation.

References

  • Separation of Aromatic Isomers: Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast Research Portal. Available at: [Link]

  • Column Selectivity Guide: Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI.[1] Available at: [Link]

  • Tautomerism in Naphthyridines: Theoretical insights of solvent effect on tautomerism, stability, and electronic properties of 6-ketomethylphenanthridine. ResearchGate.[1][4][5] Available at: [Link]

  • Compound Data: 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270. PubChem. Available at: [Link]

  • Validation Guidelines: Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (ICH Guidelines). Available at: [Link]

Sources

Comparative Guide: 13C NMR Chemical Shifts of Naphthyridine Ring Carbons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, naphthyridines (diazanaphthalenes) serve as critical bioisosteres for quinolines and isoquinolines, offering altered hydrogen-bonding capabilities and solubility profiles. However, their electron-deficient nature creates unique challenges in NMR characterization, particularly regarding quaternary carbons and solvent-dependent shifts.

This guide provides a direct comparison of 1,8-naphthyridine (the most pharmacologically relevant isomer, serving as the core for nalidixic acid antibiotics) against its isomers and the quinoline baseline. It synthesizes experimental data with mechanistic insights to aid in rigorous structural elucidation.

Part 1: Comparative Chemical Shift Analysis[1][2]

The introduction of a second nitrogen atom into the naphthalene scaffold drastically alters the magnetic environment of the ring carbons compared to quinoline. The shifts are governed by three primary vectors:

  • Inductive Withdrawal (-I): Deshielding

    
    -carbons (C2, C8a).
    
  • Lone Pair Paramagnetism: Significant downfield shift for carbons adjacent to nitrogen.

  • Resonance Shielding (+M): Upfield shift for

    
    -carbons (C3).
    
Table 1: 13C NMR Shift Comparison (ppm)

Data normalized to CDCl3 at 298 K. Values are averaged from consensus literature to represent the parent heterocycle.

Carbon Position1,8-Naphthyridine 1,5-Naphthyridine Quinoline (Baseline)Shift Logic (

)
C-2 (

)
153.5 150.8 150.2Deshielded by adjacent N (paramagnetic term).
C-3 (

)
121.3 124.2 121.0Shielded by resonance (electron density accumulation).
C-4 (

)
137.2 137.0 135.8Moderate deshielding; distant from N-effect.
C-4a (Bridge) 121.8 144.0 128.3Diagnostic: In 1,8-isomer, C4a is

to both N atoms (shielded).
C-5 137.2150.8127.8In 1,8-isomer, equivalent to C4 due to symmetry.
C-6 121.3124.2126.5In 1,8-isomer, equivalent to C3.
C-7 153.5137.0129.4In 1,8-isomer, equivalent to C2.
C-8 N/A (Nitrogen)150.8129.7Replaced by N in 1,8-isomer.
C-8a (Bridge) 155.0 144.0 148.3Key Signal: Flanked by two N atoms in 1,8-isomer (most deshielded).

Critical Observation: The bridgehead carbons (C4a/C8a) are the most reliable differentiators between isomers. In 1,8-naphthyridine , C8a is flanked by two nitrogens, pushing it to ~155 ppm, while C4a is shielded (~121 ppm). In 1,5-naphthyridine , the symmetry makes the bridgeheads equivalent and intermediate (~144 ppm).

Part 2: Mechanistic Causality & Signal Assignment

Understanding why these shifts occur allows you to predict changes in substituted derivatives.

Electronic Effects Diagram

The following diagram visualizes the electron density flow that dictates the chemical shifts.

ElectronicEffects N_atom Nitrogen Lone Pair Inductive Inductive Effect (-I) N_atom->Inductive Electronegativity Resonance Resonance Effect (+M) N_atom->Resonance Orbital Overlap C_Alpha C2 / C7 (Alpha) Deshielded (Low Field) ~153 ppm Inductive->C_Alpha Removes Density C_Bridge C8a (Bridge) Max Deshielding ~155 ppm Inductive->C_Bridge Double Impact (1,8-isomer) C_Beta C3 / C6 (Beta) Shielded (High Field) ~121 ppm Resonance->C_Beta Adds Density (Ortho/Para)

Figure 1: Mechanistic flow of electronic perturbations caused by the nitrogen atoms in the naphthyridine ring.

Part 3: Experimental Protocol for Reliable Acquisition

Naphthyridines are notorious for long relaxation times (


)  on quaternary carbons (especially C8a in the 1,8-isomer) and potential signal broadening  due to quadrupole relaxation of the nitrogen.
Solvent Selection: The "H-Bond Shift"

Solvent choice is not neutral. Protic solvents or those capable of accepting H-bonds will shift


-carbons significantly.
  • CDCl3 (Standard): Best for resolution and comparing with literature baselines.

  • DMSO-d6: Often required for solubility.

    • Effect: Expect a +1 to +2 ppm downfield shift for C2/C7 and C8a compared to CDCl3 due to hydrogen bonding with trace water or solvent interaction with the nitrogen lone pair, which deshields the adjacent carbons.

  • TFA-d (Avoid unless necessary): Protonation of the nitrogen (

    
    ) will cause massive deshielding of 
    
    
    
    -carbons and shielding of
    
    
    -carbons, completely inverting standard logic.
Acquisition Parameters (The "Silent Carbon" Fix)

Quaternary carbons (C4a, C8a) often disappear in standard rapid-scan 13C experiments because they lack the Nuclear Overhauser Effect (NOE) enhancement and have long


 times.

Recommended Pulse Sequence:

  • Relaxation Delay (

    
    ):  Increase to 3–5 seconds  (standard is often 1s).
    
  • Pulse Angle: Use a 30° pulse (rather than 90°) to allow faster recovery of magnetization.

  • Relaxation Agent (Optional but recommended): Add 0.05 M Chromium(III) acetylacetonate [Cr(acac)3] . This paramagnetic agent shortens

    
     for all nuclei, rendering quaternary carbons visible without effectively altering chemical shifts.
    
Assignment Workflow

Do not rely on 1D 13C NMR alone. Use the following logic flow to assign the ring unambiguously.

AssignmentWorkflow cluster_logic HMBC Logic for 1,8-Naphthyridine Start Unknown Naphthyridine Derivative H1_NMR 1. Acquire 1H NMR Identify coupling constants (J) J(2,3) ~4Hz vs J(3,4) ~8Hz Start->H1_NMR HSQC 2. HSQC (1H-13C) Assign protonated carbons (C2, C3, C4) H1_NMR->HSQC HMBC 3. HMBC (Long Range) CRITICAL STEP HSQC->HMBC Assign_Q 4. Assign Quaternary Carbons HMBC->Assign_Q Correlate H2/H4 to C8a Correlate H3/H5 to C4a Logic1 H2 sees C8a (3-bond) Assign_Q->Logic1 Logic2 H4 sees C8a (3-bond) Logic3 H3 sees C4a (3-bond)

Figure 2: Step-by-step workflow for unambiguous structural assignment using 2D NMR techniques.

References

  • Oregon State University. "13C NMR Chemical Shift Ranges and Heterocyclic Data." Chemistry Department Online Resources. Link

  • ChemicalBook. "1,8-Naphthyridine 13C NMR Spectral Data." CAS 254-60-4 Data Repository. Link

  • Afloroaei, C., & Vlassa, M. (2004). "Assignments of 1H and 13C NMR Spectra of Benzo[b][1,8]naphthyridone." Revue Roumaine de Chimie, 49(5), 415–417.[1] Link

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[2] Link

  • Chen, Q., & Sadek, M. (1994).[1] "Assignments of 1H and 13C NMR of 6(9)-Methyl-Benzo[b]naphthyridines." Spectroscopy Letters, 27(4). Link

Sources

Safety Operating Guide

8-Bromo-1,6-naphthyridin-4-ol: Proper Disposal & Handling Procedures

[1]

Executive Summary & Core Directive

Do not dispose of 8-Bromo-1,6-naphthyridin-4-ol in general trash or non-halogenated solvent streams. [1]

This compound is a halogenated heteroaromatic intermediate.[1] Its disposal is strictly governed by the presence of the bromine atom, which generates corrosive hydrogen bromide (HBr) gas upon combustion. It must be segregated into Halogenated Organic Waste streams destined for high-temperature incineration with acid gas scrubbing capabilities.[1]

Immediate Action Plan:

  • Segregate: Label all waste containers explicitly as "Halogenated Organic Waste."

  • Solid Waste: Double-bag in chemically resistant polyethylene (LDPE/HDPE) bags.

  • Liquid Waste: Dissolve only in compatible halogenated solvents (e.g., DCM) or segregate as "Aqueous Waste with Halogens" if in water.[1]

Chemical Profile & Hazard Identification

Understanding the chemical structure is the foundation of safe disposal.[1] This compound exists in a tautomeric equilibrium between the enol (4-ol) and keto (4-one) forms, influencing its solubility and reactivity.[1]

Property Specification
Chemical Name 8-Bromo-1,6-naphthyridin-4-ol
Functional Groups Naphthyridine (fused pyridine rings), Bromine (C-Br), Hydroxyl/Ketone
Physical State Solid (typically off-white to yellow powder)
Primary Hazard Irritant / Harmful (Skin, Eye, Respiratory)
Disposal Class Halogenated Organic (Requires Scrubber Incineration)
Reactivity Incompatible with strong oxidizing agents and strong acids.[1][2]
Inferred GHS Classification

While specific vendor SDSs may vary, treat this compound with the following baseline precautions based on structural analogs (e.g., 8-bromo-1,6-naphthyridine-2-carboxylic acid):

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][3][4][5]

  • H302: Harmful if swallowed (Standard precaution for kinase inhibitor intermediates).[1]

Disposal Workflow & Decision Logic

The following self-validating workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated organics.

Figure 1: Waste Stream Segregation Logic

DisposalWorkflowStartWaste Generation:8-Bromo-1,6-naphthyridin-4-olStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidLiquidLiquid Waste(Mother Liquor/Rinsate)StateCheck->LiquidSolidPkgDouble Bag in 4-mil PolyethyleneLabel: 'Solid Halogenated Waste'Solid->SolidPkgDestructionHigh-Temp Incineration(>1100°C with Scrubber)SolidPkg->DestructionSolventCheckSolvent Type?Liquid->SolventCheckHaloSolvHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolvContains HalogensNonHaloSolvNon-Halogenated Solvent(MeOH, Acetone)SolventCheck->NonHaloSolvNo HalogensCombineHaloSegregate intoHALOGENATED Waste CarboyHaloSolv->CombineHaloNonHaloSolv->CombineHalo*MUST be treated as Halogenateddue to solute contamination*CombineHalo->Destruction

Caption: Decision tree for segregating 8-Bromo-1,6-naphthyridin-4-ol waste. Note that even non-halogenated solvents must be moved to the Halogenated stream if they contain this brominated solute.

Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Pure Compound)

Objective: Safe containment of dry powder to prevent inhalation and environmental release.[1]

  • PPE Requirement: Wear nitrile gloves, lab coat, and safety glasses.[1] If handling >100mg in open air, use a powder hood or N95 respirator.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Waste" drum lined with a 6-mil polyethylene liner.[1]

  • Transfer: Transfer the solid waste into the primary container. Do not generate dust.[1][3][4][5][6][7]

  • Decontamination: Wipe the exterior of the primary container with a damp paper towel.[1] Dispose of the towel in the same container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "8-Bromo-1,6-naphthyridin-4-ol (Solid)"[1]

    • Hazard Checkbox: Toxic, Irritant.[1][5]

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Objective: Prevent the mixing of halogenated organics with incompatible fuel-blending streams.[1]

CRITICAL SCIENTIFIC CONTEXT: Many disposal facilities use non-halogenated solvents (acetone, ethanol) for fuel blending (burning for energy recovery).[1] Brominated compounds poison this process by generating corrosive gases that damage standard incinerators.[1] Therefore, any solution containing 8-Bromo-1,6-naphthyridin-4-ol must be declared as Halogenated Waste , regardless of the solvent used.[1]

  • Segregation: Pour waste into a carboy specifically marked "Halogenated Solvents."[1]

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid, Peroxides), as naphthyridines can be oxidized.[1]

  • Rinsing: Rinse glassware with a small amount of Dichloromethane (DCM) or Acetone.[1] Add this rinsate to the Halogenated carboy.[1]

  • Record Keeping: Log the approximate concentration of the brominated solute on the waste tag.

Emergency Spill Response

In the event of a spill outside of a containment hood:

  • Isolate: Evacuate the immediate area (10-foot radius).[1]

  • Protect: Don PPE (Double nitrile gloves, N95 mask or respirator).[1]

  • Contain (Solid): Cover the spill with wet paper towels to prevent dust generation.[1] Scoop into a bag.

  • Contain (Liquid): Absorb with vermiculite or standard spill pads.[1] Do not use sawdust (combustible reaction risk with some halogenated mixtures).[1]

  • Clean: Wipe surface with 10% soap/water solution.[1]

  • Dispose: All cleanup materials go into the Solid Halogenated Waste stream.

References
  • PubChem. (n.d.).[1] 8-Bromo-1,6-naphthyridine Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Generators: Categories and Requirements.[1] Retrieved October 26, 2023, from [Link][1]

Personal protective equipment for handling 8-Bromo-1,6-naphthyridin-4-ol

[1]

Executive Summary & Risk Profile

8-Bromo-1,6-naphthyridin-4-ol (CAS: 89803-33-8 / 72754-03-1) is a halogenated heteroaromatic scaffold frequently used in kinase inhibitor development.[1] While often categorized under generic "Irritant" protocols, its specific structural properties—a fused nitrogenous ring system with a halogen substituent—demand a higher tier of caution than standard organic solids.[1]

The primary risks are respiratory sensitization (dust inhalation) and dermal absorption (facilitated by the lipophilic bromine atom).[1] As a tautomeric compound (existing in equilibrium with 8-bromo-1,6-naphthyridin-4(1H)-one), its solubility profile shifts based on pH, necessitating versatile PPE strategies.[1]

Core Hazard Classifications (GHS)[1]
  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

  • H302/H312: Harmful if swallowed or in contact with skin (Category 4).[1]

The PPE Matrix: Layered Defense System

Do not rely on a "one-size-fits-all" approach. PPE selection must adapt to the physical state of the compound (Solid Powder vs. Solvated Solution).[1]

Protection ZonePPE RequirementTechnical Rationale & Causality
Ocular Chemical Splash Goggles (ANSI Z87.1+)Prevention: Standard safety glasses fail against airborne dust migration.[1] Goggles seal the ocular cavity against micro-particulates during weighing.[1]
Dermal (Hands) Double Nitrile Gloves (Min 0.11mm thickness)Permeation Defense: The bromine substituent increases lipophilicity.[1] If dissolved in DMSO or DMF (common for this scaffold), nitrile breakthrough time drops to <5 mins.[1] Outer glove acts as a sacrificial barrier.[1]
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Inhalation Risk: H335 indicates mucous membrane attack.[1] If the compound is handled outside a hood (not recommended), a fitted N95 is the minimum requirement to block particulate inhalation.[1]
Body Tyvek® Lab Coat or ApronContamination Control: Cotton coats trap dust.[1] Non-woven synthetic materials (Tyvek) prevent the "wicking" of hazardous solutions to the skin.[1]

Operational Protocol: The "Zero-Exposure" Workflow[1]

Handling this compound requires a self-validating workflow where every step anticipates potential failure points (spills, dust generation).[1]

Phase A: Preparation & Weighing (High Risk: Dust)[1]
  • Engineering Control: Activate the Chemical Fume Hood. Ensure sash height is below the breathing zone (approx. 18 inches).[1]

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat.[1] Why? Naphthyridines are often dry, fluffy powders; static charge causes "fly-away" particles that bypass standard airflow containment.[1]

  • The "Transfer" Technique: Never pour from the stock bottle. Use a micro-spatula to transfer small aliquots to a pre-tared vial inside the hood.

Phase B: Solvation & Reaction (High Risk: Permeation)[1]
  • Solvent Choice: When dissolving in DMSO or DMF, recognize that these solvents carry the toxicant through the skin barrier.[1]

  • Glove Discipline: Immediately change outer gloves if a splash occurs.[1] Do not wait for "burning" sensations; the neurotoxic effects of halogenated aromatics can be delayed.[1]

  • Vessel Management: All reaction vessels must be capped when not actively adding reagents. Use septa and syringes for liquid transfer to maintain a closed system.[1]

Phase C: Decontamination[1]
  • Wipe Down: Clean the balance area with a solvent-dampened tissue (Ethanol or Acetone).[1]

  • Indicator Check: Visually inspect the wipe.[1] If the compound is yellow/off-white, any residue indicates a containment breach.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling 8-Bromo-1,6-naphthyridin-4-ol, emphasizing the critical "Stop/Go" decision points based on physical state.

SafetyProtocolStartSTART: Handling 8-Bromo-1,6-naphthyridin-4-olStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder FormStateCheck->SolidPowderLiquidSolution (DMSO/DMF/DCM)StateCheck->LiquidDissolvedHoodEngineering Control:Fume Hood REQUIREDSolid->HoodGloveCheckGlove Selection:Double Nitrile or LaminateLiquid->GloveCheckHigh Permeation RiskStaticStatic Control:Use Ionizer/Anti-static GunHood->StaticWeighWeighing:Closed Balance DoorStatic->WeighWasteDisposal:Halogenated Waste StreamWeigh->WasteTransferTransfer Method:Syringe/Septum (Closed System)GloveCheck->TransferTransfer->WasteEndEND: Decon & DoffingWaste->End

Caption: Operational workflow distinguishing between particulate containment (Solid) and permeation defense (Liquid).

Waste Management & Disposal

Correct disposal is not just regulatory compliance; it is environmental stewardship. 8-Bromo-1,6-naphthyridin-4-ol contains a halogen (Bromine), which dictates its waste stream.[1]

  • Stream Classification: Halogenated Organic Waste .

    • Do NOT mix with non-halogenated solvents (e.g., pure acetone/methanol waste) if your facility separates them to reduce incineration costs.[1]

  • Segregation: Keep separate from aqueous acid/base streams. Naphthyridines can form salts, but uncontrolled mixing with strong acids can generate heat or fumes.[1]

  • Labeling: Clearly tag the waste container with the full chemical name and the hazard check "Toxic/Irritant."[1]

Emergency Response (Spill/Exposure)

  • Eye Contact: Flush immediately for 15 minutes .[1][5][6] Do not rub. The crystalline nature of the solid can cause corneal abrasion.[1]

  • Skin Contact: Wash with soap and water.[1] Avoid using alcohol or acetone to clean skin, as this may increase the absorption rate of the brominated compound.[1]

  • Spill Cleanup:

    • Solid: Do not dry sweep.[1] Cover with wet paper towels to dampen, then wipe up to prevent dust generation.[1]

    • Liquid: Absorb with vermiculite or sand.[1] Place in a sealed bag labeled as hazardous waste.

References
  • PubChem. (n.d.).[1] 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - Safety and Hazards.[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Washington State University. (n.d.).[1] Laboratory Safety: Halogenated Solvents. Retrieved October 26, 2023, from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.